Dehydroandrographolide,(S)
Description
Significance and Research Context of Dehydroandrographolide (B1139154)
Dehydroandrographolide is a prominent member of the diterpenoid lactone class of compounds found in Andrographis paniculata. chula.ac.thphcogres.com It is recognized for a wide array of pharmacological effects, including anti-inflammatory, antiviral, and immunomodulatory properties. tandfonline.comchemfaces.com The compound's significance in research is underscored by its potential to modulate various biological pathways. For instance, it has been shown to inhibit the replication of the hepatitis B virus (HBV) and to play a role in mitigating acute lung injury by inactivating inducible nitric oxide synthase (iNOS). nih.govchemfaces.com
The scientific interest in Dehydroandrographolide also stems from its role as a scaffold for the synthesis of new derivatives with enhanced or novel therapeutic activities. gallmet.hu Researchers are actively exploring its structure-activity relationships to design more potent and selective agents for various diseases. chemfaces.comgallmet.hu This has led to the development of numerous derivatives with promising preclinical data. The versatility of its chemical structure makes it a valuable starting point for creating new pharmaceutical agents.
Overview of Diterpenoid Research Landscape
Diterpenoids are a large and structurally diverse class of natural products derived from four isoprene (B109036) units. researchgate.netnih.gov This class of compounds is a focal point in natural product research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.com The research landscape for diterpenoids is vast, encompassing their isolation from natural sources like plants and marine organisms, elucidation of their complex structures, and investigation into their biosynthetic pathways. researchgate.netmdpi.com
The study of diterpenoids is not only about discovering new compounds but also about understanding their mechanisms of action at a molecular level. frontiersin.org Many diterpenoids have been found to interact with specific cellular targets, influencing signaling pathways and physiological responses. frontiersin.orgfrontiersin.org This has made them valuable tools for chemical biology and has spurred efforts in their total synthesis and the creation of synthetic analogs to probe and modulate biological systems. The ongoing research into diterpenoids continues to reveal their potential as leads for the development of new drugs for a variety of human ailments. frontiersin.org
Interactive Data Table: Properties of Dehydroandrographolide
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₄ | sigmaaldrich.com |
| Molecular Weight | 332.43 g/mol | sigmaaldrich.com |
| CAS Number | 134418-28-3 | sigmaaldrich.com |
| Biological Source | Andrographis paniculata | tandfonline.comsigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Storage Temperature | −20°C | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one |
InChI |
InChI=1S/C20H28O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,10,14,16-17,21-23H,1,4,6-9,11H2,2-3H3/t14-,16+,17-,19+,20+/m1/s1 |
InChI Key |
QQCLBMUOIGPCDE-XUMBOQAASA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC=C3C(=COC3=O)O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(=COC3=O)O)(C)CO)O |
Origin of Product |
United States |
Isolation and Natural Occurrence of Dehydroandrographolide
Andrographis paniculata Nees as a Primary Source
Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, stands out as the principal botanical source of Dehydroandrographolide (B1139154). This herbaceous plant is indigenous to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia. Various parts of the plant, including the leaves and aerial portions, have been found to contain a rich concentration of diterpenoids, with Dehydroandrographolide being one of the major constituents alongside andrographolide (B1667393) and neoandrographolide (B1678159).
The concentration of these compounds can fluctuate based on geographical location, the specific part of the plant utilized, the season of harvest, and the plant's growth stage. Research indicates that the highest concentrations of these bioactive compounds are often found in the leaves of the plant.
Table 1: Botanical Source of Dehydroandrographolide
| Plant Species | Family | Plant Part(s) Used | Key Bioactive Compounds |
| Andrographis paniculata Nees | Acanthaceae | Leaves, Aerial parts | Dehydroandrographolide, Andrographolide, Neoandrographolide |
Extraction Methodologies for Dehydroandrographolide
The extraction of Dehydroandrographolide from Andrographis paniculata involves various techniques aimed at efficiently separating the compound from the plant matrix. The choice of method and solvent significantly impacts the yield and purity of the final extract. Subsequent purification steps, such as column chromatography, are often employed to isolate Dehydroandrographolide from the crude extract.
Common extraction methodologies include conventional solvent extraction techniques like Soxhlet and maceration, as well as more modern methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The selection of solvent is crucial, with polar solvents like methanol (B129727) and ethanol (B145695) being frequently utilized due to their effectiveness in dissolving diterpenoid lactones.
Solvent Extraction: This is a widely used method where the dried and powdered plant material is treated with a suitable solvent. Methanol has been identified as a particularly effective solvent for extracting andrographolide and related compounds. undip.ac.id The process can be carried out at room temperature (maceration) or with the application of heat (reflux or Soxhlet extraction). For instance, Soxhlet extraction with methanol for an extended period has been a standard method. undip.ac.id The ratio of plant material to solvent is an important parameter, with an optimal ratio of 1:3.5 (w/v) of dried powder to methanol being reported for efficient extraction. viirj.org
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to facilitate the release of bioactive compounds from the plant cells. It is often faster and more efficient than traditional methods. Studies on the extraction of related diterpenoids from A. paniculata have shown that UAE can significantly reduce extraction time. utm.my For example, a high yield of andrographolide was obtained in a much shorter time compared to conventional methods. utm.my
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. Research has demonstrated the efficiency of MAE for extracting diterpenoids from A. paniculata. One optimization study found that using 85% ethanol as the solvent at a microwave power of 140 W yielded 4.336 ± 0.215 mg/g dry weight of 14-deoxy-11,12-didehydroandrographolide (B31429) (an alternative name for Dehydroandrographolide). researchgate.net
Purification: Following initial extraction, the crude extract, which contains a mixture of compounds, undergoes purification to isolate Dehydroandrographolide. A common method is column chromatography using silica (B1680970) gel. The crude extract is loaded onto the column, and a gradient of solvents, such as chloroform (B151607) and methanol, is used to separate the different components based on their polarity. researchtrend.net Further purification can be achieved through recrystallization to obtain the compound in a highly pure form.
Table 2: Comparison of Extraction Methodologies for Diterpenoids from Andrographis paniculata
| Extraction Method | Solvent(s) | Key Parameters | Reported Yield of Related Diterpenoids (e.g., Andrographolide) |
| Soxhlet Extraction | Methanol | 10,800 seconds extraction time | High yield of andrographolide, specific percentage not stated. undip.ac.id |
| Ultrasound-Assisted Extraction | 70% Ethanol | Shorter extraction time compared to conventional methods | 1.867% Andrographolide utm.my |
| Microwave-Assisted Extraction | 85% Ethanol | 140 W microwave power | 4.336 ± 0.215 mg/g DW of Dehydroandrographolide researchgate.net |
| Cold Maceration | Dichloromethane:Methanol (1:1) | Room temperature | Not specified |
Biosynthesis of Dehydroandrographolide
Genetic Mechanisms Regulating Dehydroandrographolide (B1139154) Biosynthesis
The genetic blueprint of Andrographis paniculata plays a pivotal role in the quantity of dehydroandrographolide it produces. Classical genetic studies have provided valuable insights into the inheritance patterns and gene actions controlling the biosynthesis of this and other related andrographolides.
Diallel Analysis and Intraspecific Hybridization Studies
Diallel analysis, a mating design involving all possible crosses among a group of parental lines, has been instrumental in dissecting the genetic control of dehydroandrographolide content. plos.orgnih.govresearchgate.net Research involving the analysis of F1 progenies from such crosses has consistently shown that intraspecific hybridization can significantly enhance the biosynthesis of andrographolides, including dehydroandrographolide. plos.orgnih.govresearchgate.net
Studies on Malaysian accessions of A. paniculata revealed that while there might be a low level of additive genetic variance for andrographolides, suggesting potential population bottlenecks, hybridization remains a potent strategy for increasing compound yields. plos.orgnih.gov The success of intraspecific hybridization is further supported by the observation of heterosis, or hybrid vigor, for dehydroandrographolide content, which was found to be high in some studies. plos.orgnih.govresearchgate.net However, the success of these crosses can be influenced by factors such as the timing of pollination and the developmental stage of the flower, with specific style lengths showing optimal receptivity. nih.govsemanticscholar.org
Non-Additive Gene Actions in Compound Enhancement
The enhancement of dehydroandrographolide content through hybridization is primarily attributed to non-additive gene actions. plos.orgnih.govresearchgate.net This implies that the interaction between alleles at the same or different loci, rather than the simple cumulative effect of individual genes, is the main driver of increased biosynthesis. The prevalence of non-additive gene action is further supported by the observation of high broad-sense heritability and low narrow-sense heritability for andrographolide (B1667393) content. plos.orgnih.gov This genetic scenario suggests that developing superior varieties through simple selection would be less effective than strategies like heterosis breeding and the production of hybrid seeds. plos.orgnih.govamazonaws.com
| Genetic Parameter | Finding for Dehydroandrographolide (or related andrographolides) | Implication for Breeding |
| Heterosis | High plos.orgnih.govresearchgate.net | Indicates significant potential for yield increase in hybrid offspring compared to parents. |
| Gene Action | Predominantly Non-Additive plos.orgnih.govresearchgate.netamazonaws.com | Suggests that interactions between genes (dominance, epistasis) are key to higher compound content. |
| Heritability | High Broad-Sense, Low Narrow-Sense plos.orgnih.gov | Confirms that a large portion of the variation is due to genetic factors, but simple selection for individual superior genes will be less effective. |
Enzymatic Pathways and Key Intermediates in Dehydroandrographolide Production
The biosynthesis of dehydroandrographolide is a complex process involving multiple enzymatic steps and key precursor molecules. It is a branch of the broader terpenoid biosynthesis pathway.
The journey to dehydroandrographolide begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These five-carbon units are synthesized through two distinct pathways within the plant cell: the mevalonic acid (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comresearchgate.netresearchgate.net
Role of Cytochrome P450 (CYP450) Genes
Cytochrome P450 (CYP450) enzymes are a superfamily of proteins that play a crucial role in the oxidation of various organic substances, including the biosynthesis of secondary metabolites like dehydroandrographolide. nih.govwikipedia.org These enzymes are essential for catalyzing key hydroxylation and other modification steps in the formation of the andrographolide skeleton. colab.ws The expression of specific CYP450 genes is often correlated with the accumulation of andrographolides. nih.gov For instance, the expression of genes like CYP71AV1 has been linked to terpenoid biosynthesis in other plants and highlights the importance of this enzyme class. frontiersin.org The regulation of these genes is complex and can be influenced by various transcription factors.
Farnesyl Pyrophosphate (FPP) Accumulation
A critical intermediate in the biosynthesis of dehydroandrographolide is Farnesyl Pyrophosphate (FPP). wikipedia.orgmdpi.com FPP is a 15-carbon molecule formed by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS). mdpi.com FPP stands at a crucial branch point in the terpenoid pathway. It can be a precursor for sesquiterpenes, or it can be further elongated to form geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenes like dehydroandrographolide. nih.govwikipedia.org Studies have shown that under certain conditions, such as specific nitrogen sources, the accumulation of FPP is prominent, which can influence the subsequent production of diterpenoid lactones. researchgate.netresearchgate.netdntb.gov.uascilit.com The regulation of enzymes like FPPS is therefore a key factor in determining the flow of precursors towards dehydroandrographolide synthesis. mdpi.com
| Enzyme/Intermediate | Role in Dehydroandrographolide Biosynthesis |
| Cytochrome P450 (CYP450) enzymes | Catalyze crucial oxidation and hydroxylation steps in the formation of the andrographolide skeleton. nih.govwikipedia.orgcolab.ws |
| Farnesyl Pyrophosphate (FPP) | A key 15-carbon intermediate that serves as a precursor for the diterpenoid backbone of dehydroandrographolide. wikipedia.orgmdpi.com |
Environmental and Hormonal Factors Influencing Dehydroandrographolide Biosynthesis
The production of dehydroandrographolide is not solely determined by genetics and enzymatic machinery; it is also significantly influenced by external environmental cues and internal hormonal signals. These factors can modulate the expression of biosynthetic genes and the activity of enzymes, thereby affecting the final concentration of the compound in the plant.
Environmental stressors can trigger changes in the plant's secondary metabolism. mdpi.comnih.gov For example, soil salinity has been observed to affect the accumulation of andrographolides in A. paniculata. nih.gov Furthermore, the availability of essential nutrients, such as nitrogen and sulfur, can reprogram the plant's metabolic pathways, leading to altered levels of diterpenoid lactones. researchgate.net
Hormones, acting as chemical messengers, play a vital role in regulating plant growth, development, and response to the environment. researchgate.netia.gov.tw The biosynthesis of terpenoids, including dehydroandrographolide, is known to be influenced by plant hormones. For instance, jasmonates have been used to elicit the production of andrographolides in cell suspension cultures. researchgate.net The intricate interplay between environmental factors and hormonal signaling pathways ultimately fine-tunes the biosynthesis of dehydroandrographolide, allowing the plant to adapt to its surroundings while producing these valuable compounds.
| Factor | Influence on Dehydroandrographolide Biosynthesis |
| Soil Salinity | Can alter the accumulation of andrographolides. nih.gov |
| Nutrient Availability (Nitrogen, Sulfur) | Can reprogram metabolic pathways, affecting diterpenoid lactone levels. researchgate.net |
| Plant Hormones (e.g., Jasmonates) | Can elicit and regulate the production of andrographolides. researchgate.net |
Nitrogen Source Regimes
Nitrogen (N) is a critical nutrient that plays a fundamental role in plant development and metabolic processes, including the synthesis of secondary metabolites. mdpi.com The form of nitrogen available to the plant can significantly reprogram its carbon and nitrogen metabolism, thereby affecting the production of diterpenoid lactones like dehydroandrographolide. mdpi.comnih.gov
Studies have investigated the effects of different nitrogen sources—specifically nitrate (B79036) (NN), ammonium (B1175870) (AN), urea (B33335) (UN), and glycine (B1666218) (GN)—on the biosynthesis of active compounds in A. paniculata. mdpi.comresearchgate.net Research indicates that, compared to nitrate, other nitrogen forms such as ammonium and glycine can enhance the accumulation of dehydroandrographolide. mdpi.com One study found that while ammonium and glycine sources raised the levels of dehydroandrographolide, urea did not produce the same effect when compared to the nitrate control. mdpi.comresearchgate.net
The mechanism behind this differential effect involves a metabolic shift. The application of ammonium, urea, and glycine has been shown to reduce the flow of carbohydrates from glycolysis into the tricarboxylic acid (TCA) cycle and subsequent nitrogen assimilation. mdpi.comnih.gov This metabolic reprogramming attenuates the competition for carbon skeletons between primary nitrogen assimilation and secondary metabolite synthesis, favoring the production of diterpenoids. mdpi.comnih.gov These nitrogen sources were also found to increase the levels of certain endogenous phytohormones, such as ethylene (B1197577) and salicylic (B10762653) acid, suggesting a complex regulatory network. mdpi.comresearchgate.net
The concentration of nitrogen is also a determining factor. The biosynthesis of andrographolide compounds (AGCs), including dehydroandrographolide, is limited by enzyme abundance under low nitrogen conditions. nih.govfrontiersin.org Conversely, under high nitrogen concentrations, the increased competition for carbon skeletons by nitrogen assimilation pathways constrains the synthesis of these compounds. nih.govfrontiersin.org Optimal accumulation has been observed when the leaf nitrogen concentration is approximately 25 mg·g⁻¹. nih.govfrontiersin.org
Table 1: Effect of Different Nitrogen Sources on the Biosynthesis of Diterpenoid Lactones in A. paniculata
| Nitrogen Source | Effect on Dehydroandrographolide Level (Compared to Nitrate) | Effect on Related Diterpenoids (Compared to Nitrate) |
| Ammonium (AN) | Increased | Increased levels of 14-deoxyandrographolide (B149799) and andrographolide; slightly decreased neoandrographolide (B1678159). mdpi.com |
| Urea (UN) | No significant increase/decrease | Increased levels of 14-deoxyandrographolide and andrographolide. mdpi.com |
| Glycine (GN) | Increased | Increased levels of 14-deoxyandrographolide and andrographolide. mdpi.com |
Phytohormonal Modulation (e.g., Jasmonic Acid, Salicylic Acid, Abscisic Acid, Ethylene)
Phytohormones are signaling molecules that regulate a vast array of processes in plant growth, development, and response to stress. mdpi.comnih.govfrontiersin.org Their application, either exogenously or through the stimulation of endogenous production, has been identified as a key strategy for modulating the biosynthesis of secondary metabolites, including dehydroandrographolide. nih.govfrontiersin.orgmdpi.com
Jasmonic Acid (JA)
Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors in plant defense and secondary metabolism. jabonline.inejmanager.com In cell suspension cultures of A. paniculata, JA has demonstrated a significant positive effect on the production of andrographolide. jabonline.inejmanager.com Research has shown that JA can lead to a 3-fold increase in andrographolide content compared to controls. jabonline.in In another study, the application of 5 µM MeJA resulted in a 5.25-fold greater andrographolide content after 24 hours of treatment. nih.gov This enhancement is correlated with the induced transcription of genes in the biosynthetic pathways. nih.gov A synergistic effect has also been observed, where a combination of jasmonic acid and salicylic acid (75 + 75 μM) led to a 3.8-fold increase in andrographolide content. jabonline.inejmanager.com
Salicylic Acid (SA)
Salicylic acid is another crucial phytohormone involved in plant defense signaling. jabonline.in Its role in modulating diterpenoid lactone biosynthesis has been confirmed in several studies. In cell suspension cultures, SA application increased andrographolide content, although in some experiments its individual effect was less pronounced than that of jasmonic acid. jabonline.inejmanager.com For instance, the highest concentration of SA tested (100 μM) resulted in a 0.18-fold increase over the control. jabonline.in However, the endogenous levels of salicylic acid are also significant. The use of certain nitrogen sources (ammonium, urea, and glycine) that promote andrographolide synthesis was also found to increase endogenous SA levels, indicating its role as a signaling molecule in the nitrogen-mediated metabolic regulation. mdpi.comnih.gov
Abscisic Acid (ABA)
Abscisic acid is a plant hormone central to regulating responses to abiotic stress and various aspects of plant development. plos.orgmdpi.com Its involvement in secondary metabolite production is well-documented. nih.govfrontiersin.org Research has pointed to a positive regulatory role for ABA in the biosynthesis of andrographolide. nih.gov The modulation of ABA levels, therefore, presents a potential pathway for influencing the accumulation of dehydroandrographolide and related compounds in A. paniculata. nih.govmdpi.com
Ethylene
Ethylene, a gaseous phytohormone, regulates numerous developmental processes and stress responses. nih.govfloralife.com Its involvement in the biosynthesis of andrographolide compounds has been linked to nitrogen source signaling. mdpi.comnih.gov Studies have shown that nitrogen sources like ammonium and organic nitrogen, which enhance diterpenoid lactone production, also induce the synthesis of ethylene precursors and upregulate the expression of key genes in the ethylene signaling pathway, such as ACO and EIN3. nih.gov This suggests that ethylene is an active component in the complex signaling network that mediates the N-source-regulated biosynthesis of dehydroandrographolide. mdpi.comnih.gov
Table 2: Summary of Phytohormonal Effects on Andrographolide Biosynthesis
| Phytohormone | Observed Effect on Andrographolide Content | Research Context |
| Jasmonic Acid (JA) | 3-fold increase | Elicitor in cell suspension cultures. jabonline.inejmanager.com |
| Methyl Jasmonate (MeJA) | 5.25-fold increase | Elicitor in cell suspension cultures. nih.gov |
| Salicylic Acid (SA) | 0.18-fold increase | Elicitor in cell suspension cultures. jabonline.in |
| JA + SA Combination | 3.8-fold increase | Elicitor combination in cell suspension cultures. jabonline.inejmanager.com |
| Abscisic Acid (ABA) | Positive regulatory role | Implicated in the biosynthesis pathway. nih.gov |
| Ethylene | Implicated as a positive regulator | Endogenous levels increased by nitrogen sources that also promote biosynthesis. mdpi.comnih.gov |
Chemical Synthesis and Derivatization Strategies for Dehydroandrographolide
Semi-Synthetic Routes from Andrographolide (B1667393) Precursors
Semi-synthesis, a process that utilizes naturally occurring compounds as starting materials for chemical modifications, is the predominant method for producing dehydroandrographolide (B1139154). wikipedia.org This approach is often more efficient and cost-effective than total synthesis, particularly for complex molecules. wikipedia.org Andrographolide, the major diterpenoid lactone isolated from the plant Andrographis paniculata, serves as the primary precursor for the semi-synthesis of dehydroandrographolide. google.comresearchgate.net
A key strategy for the conversion of andrographolide to dehydroandrographolide involves direct dehydration. This process eliminates a water molecule from the andrographolide structure, leading to the formation of a double bond characteristic of dehydroandrographolide.
One patented method describes a one-step synthesis where andrographolide is reacted in pyridine (B92270) with succinic anhydride (B1165640) or acetic anhydride. google.com This reaction targets the β-unsaturated secondary alcohol group of andrographolide, facilitating direct dehydration. google.com The process is noted for its mild reaction conditions and high product yield, making it suitable for industrial-scale production. google.com For instance, reacting andrographolide with an equimolar amount of succinic anhydride in pyridine at 100-105°C for 1 to 1.5 hours can yield crude dehydroandrographolide, which is then purified by recrystallization. google.com
Another approach involves the use of acidic alumina (B75360) in pyridine to facilitate the dehydration of andrographolide, resulting in the formation of 14-deoxy-11,12-didehydroandrographolide (B31429). researchgate.net The degradation of andrographolide under basic conditions can also lead to the formation of 14-deoxy-11,12-didehydroandrographolide through the dehydration of the allyl alcohol moiety. researchgate.net
Table 1: Direct Dehydration of Andrographolide
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Andrographolide | Succinic Anhydride | Pyridine | 100°C, 1.5 hours | Dehydroandrographolide | ~85.7% (crude) | google.com |
| Andrographolide | Acetic Anhydride | Pyridine | 105°C, 1 hour | Dehydroandrographolide | Not specified | google.com |
To overcome the poor water solubility and limited bioavailability of andrographolide and its derivatives, esterification and subsequent salt formation are common strategies. nih.govtaylorandfrancis.com A prominent example is the synthesis of Potassium Sodium Dehydroandrographolide Succinate (B1194679). nih.govchemball.com This multi-step process typically begins with the esterification of andrographolide with succinic anhydride, followed by dehydration and salt formation. nih.govpatsnap.com
The esterification reaction involves mixing andrographolide with succinic anhydride, often in a solvent like pyridine, and heating the mixture. Following the formation of the dehydroandrographolide succinate half-ester, a salt-forming reaction is carried out by dissolving the ester in a mixed solvent system and adding sodium and potassium carbonates to yield the final water-soluble salt. This derivative, also known as Dehydroandrographolide Succinate (DAS), exhibits significantly higher absorption efficiency compared to its parent compound. nih.gov
Another method describes preparing the potassium sodium salt by starting with potassium dehydroandrographolide succinate. google.com This is suspended in absolute ethanol (B145695), and an aqueous solution of sodium bicarbonate is slowly added to form the mixed salt. google.com
Table 2: Synthesis of Potassium Sodium Dehydroandrographolide Succinate
| Step | Reactants | Solvent | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| Esterification | Andrographolide, Succinic Anhydride | Pyridine | 80°C, Nitrogen atmosphere, 10 hours | Dehydroandrographolide Succinate Half Ester |
Design and Synthesis of Dehydroandrographolide Derivatives
The chemical scaffold of dehydroandrographolide provides a versatile platform for the design and synthesis of new derivatives. These modifications aim to modulate the biological activity and physicochemical properties of the parent compound.
Acetylation is a frequently employed strategy to modify the hydroxyl groups of dehydroandrographolide, which can lead to derivatives with altered biological activity. Research has shown that acetylation of 14-deoxy-11,12-didehydroandrographolide can result in compounds with enhanced inhibitory effects. nih.govacs.org
For example, the acetylation of 14-deoxy-11,12-didehydroandrographolide can yield products such as 19-O-acetyl-14-deoxy-11,12-didehydroandrographolide, 3,19-O-acetyl-14-deoxy-11,12-didehydroandrographolide, and 3-O-acetyl-14-deoxy-11,12-didehydroandrographolide. nih.govfrontiersin.org The synthesis of 3,19-O-acetyl-14-deoxy-11,12-didehydroandrographolide has been shown to possess strong antiviral activity. frontiersin.org
Table 3: Acetylated Derivatives of Dehydroandrographolide
| Precursor | Acetylating Agent | Product(s) | Reference |
|---|---|---|---|
| 14-deoxy-11,12-didehydroandrographolide | Acetic Anhydride | 19-O-acetyl-14-deoxy-11,12-didehydroandrographolide | nih.gov |
Hydrogenation is another chemical modification used to create derivatives of dehydroandrographolide. This reaction typically involves the addition of hydrogen across the double bonds in the molecule, leading to a more saturated structure. Like acetylation, hydrogenation of 14-deoxy-11,12-didehydroandrographolide has been explored to generate compounds with potentially improved biological profiles. nih.govacs.org
A specific example is the hydrogenation of 14-deoxy-11,12-didehydroandrographolide in the presence of a palladium-on-carbon catalyst under a hydrogen atmosphere, which yields hexahydro-14-dehydroxyandrographolide. frontiersin.org Another method involves the selective reduction of the conjugated double bond using sodium borohydride (B1222165) in the presence of nickel. researchgate.net
Table 4: Hydrogenated Derivatives of Dehydroandrographolide
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 14-deoxy-11,12-didehydroandrographolide | H₂, Pd/C | Hexahydro-14-dehydroxyandrographolide | frontiersin.org |
Chemical Modification Strategies
Epoxidation
Epoxidation is a key chemical modification strategy for altering the structure of dehydroandrographolide and its analogues. The introduction of an epoxide ring can significantly influence the molecule's reactivity and biological properties.
One common site for epoxidation on derivatives of dehydroandrographolide is the endocyclic double bond at C-8. For instance, in studies involving 14-deoxy-11,12-didehydroandrographolide, the alkene at C-8 has been targeted for epoxidation reactions. buu.ac.th Another significant modification is the C8-C17 exo-epoxidation, which has been shown to substantially increase the cytotoxicity of certain andrographolide analogues. mdpi.com The conformation of the γ-lactone ring in the resulting epoxidated derivatives, such as 3,14,19-triacetyl-8,17-epoxyandrographolide, is observed to be a flattened envelope. researchgate.net
During some chemical processes, such as sulfonation reactions, epoxide structures can form spontaneously. For example, under certain reaction conditions, the C14-OH group of andrographolide can dehydrate, leading to the formation of conjugated double bonds and subsequent C8-O-C12 epoxide structures. nih.gov The reaction of epoxides is characterized by ring-opening, which can be catalyzed by acids under mild conditions due to the inherent ring strain. openstax.org This reaction typically proceeds via an S\textsubscriptN2-like backside attack by a nucleophile, yielding a trans-1,2-diol. openstax.org
Table 1: Examples of Epoxidation on Andrographolide Derivatives
| Precursor Compound | Reaction Type | Position of Epoxidation | Resulting Product | Reference |
|---|---|---|---|---|
| 14-deoxy-11,12-didehydroandrographolide | Epoxidation | C-8 alkene | C-8 Epoxide Derivative | buu.ac.th |
| Andrographolide Analogue | Exo-epoxidation | C8-C17 | C8-C17 Exo-epoxide | mdpi.com |
| Andrographolide | Sulfonation (side reaction) | C8-O-C12 | C8-O-C12 Epoxide Structure | nih.gov |
Hindered Ether Formations at Specific Positions (e.g., C19)
The formation of hindered ethers, particularly at the C19 position of dehydroandrographolide derivatives, presents a synthetic challenge but is a valuable strategy for creating novel compounds. Hindered ethers are prized in medicinal chemistry as the bulky groups can protect the molecule from rapid metabolic degradation by enzymes. acs.orgnih.gov
The traditional method for ether synthesis, the Williamson synthesis, is often inefficient for creating hindered ethers. acs.orgscripps.edu This S\textsubscriptN2 reaction is impeded by the steric hindrance from bulky groups on the nucleophile, leading to slow reaction times and low yields. acs.org
To overcome these limitations, modern electrochemical methods have been explored. The Hofer-Moest reaction, an electrocatalytic method first described in 1902, utilizes an electric potential to drive the decarboxylation of a carboxylic acid. acs.orgscripps.edu This process generates a high-energy carbocation that can be intercepted by an alcohol nucleophile to form the desired ether. acs.org Researchers have refined this method to improve its efficiency and applicability, making it a viable route for synthesizing hindered ethers that were previously difficult to access. acs.orgnih.gov The discovery and synthesis of dehydroandrographolide derivatives featuring a C19 hindered ether highlight the application of such advanced synthetic strategies. kiz.ac.cn
Table 2: Comparison of Synthesis Methods for Hindered Ethers
| Synthesis Method | Mechanism | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | S\textsubscriptN2 substitution | Well-established for primary alkyl ethers | Inefficient for hindered ethers (low yield, slow reaction) | acs.orgscripps.edu |
| Hofer-Moest Reaction (Electrochemical) | Decarboxylation to form a carbocation, followed by nucleophilic attack | Faster, higher yields for hindered ethers; avoids harsh acidic conditions | Requires specific electrochemical setup | acs.orgscripps.edu |
Classification of Dehydroandrographolide Derivative Skeletons
The structural diversity of dehydroandrographolide derivatives can be organized by classifying them based on their core skeletons. These classifications arise from significant modifications to the parent andrographolide structure, leading to distinct families of compounds with unique chemical and biological profiles. researchgate.net
14-Deoxyandrographolide (B149799) Derivatives
A major class of derivatives is built upon the 14-deoxyandrographolide skeleton. Specifically, 14-deoxy-11,12-didehydroandrographolide is a key intermediate, often synthesized from andrographolide through dehydration using agents like acidic alumina. researchgate.net This process removes the hydroxyl group at C-14 and introduces a double bond between C-11 and C-12. researchgate.net
This versatile skeleton allows for a wide range of further modifications:
C12 Substitution : Various groups have been introduced at the C12 position. For example, derivatives with a (2-methylthio)phenylamino group have been synthesized. mdpi.com
C3 and C19 Esterification : The hydroxyl groups at the C3 and C19 positions are frequently targeted for esterification to produce diesters. mdpi.com
C15 Alkylidene Derivatives : Aldol condensation reactions at the C-15 position of 14-deoxy-11,12-didehydroandrographolide can yield various 15-alkylidene derivatives. buu.ac.th
These modifications have been explored to develop compounds with a range of biological activities. chemfaces.comresearchgate.net
Table 3: Selected 14-Deoxyandrographolide Derivatives
| Derivative Name | Modification Type | Position(s) of Modification | Precursor | Reference |
|---|---|---|---|---|
| 3,19-di-O-acetyl-C12-((2-methylthio)phenylamino)-14-deoxyandrographolide | C12-substitution, Acetylation | C12, C3, C19 | 14-deoxyandrographolide | mdpi.com |
| 15-p-chlorobenzylidene-14-deoxy-11,12-didehydro-3,19-dinicotinateandrographolide | Alkylidene formation, Esterification | C15, C3, C19 | 14-deoxy-11,12-didehydroandrographolide | researchgate.net |
| 12-dithiocarbamoyl-14-deoxyandrographolide analogues | Dithiocarbamoylation | C12 | 14-deoxyandrographolide | mdpi.com |
Isoandrographolide (B12420448) Derivatives
Isoandrographolide represents another fundamental skeleton for derivatization. These compounds are characterized by the presence of a tetrahydrofuran (B95107) ring, and research indicates that this structural feature plays an important role in the anti-inflammatory activity of these derivatives. researchgate.net The synthesis of isoandrographolide derivatives has been shown to yield compounds with potent biological effects, sometimes exceeding that of the parent andrographolide. researchgate.netnih.gov
Notable examples include sulfonated derivatives, which are synthesized to improve water solubility. nih.gov Compounds such as sodium 8-epi-isoandrographolide-19-yl sulfate (B86663) and sodium 8, 12-epi-isoandrographolide-19-yl sulfate have been identified and studied for their potential therapeutic applications. nih.gov
Table 4: Examples of Isoandrographolide Derivatives
| Derivative Name | Modification Type | Key Structural Feature | Reference |
|---|---|---|---|
| Isoandrographolide | Isomerization | Tetrahydrofuran ring | researchgate.net |
| Sodium 8-epi-isoandrographolide-19-yl sulfate | Sulfonation | Sulfate group at C19 | nih.gov |
| Sodium 8, 12-epi-isoandrographolide-19-yl sulfate | Sulfonation | Sulfate group at C19 | nih.gov |
12-Ring Replaced Andrographolide Derivatives
This class of derivatives involves significant modification or replacement of the lactone ring at the C12 position of the andrographolide framework. researchgate.net Introducing various substituents at C12 has been a successful strategy for enhancing cytotoxic activity against cancer cells. nih.gov
Synthetic approaches have led to the creation of novel thioether andrographolide derivatives by incorporating aromatic or heteroaromatic substituents at the C-12 position. nih.gov These modifications have been shown to increase cytotoxicity against various cancer cell lines. nih.gov Other research has focused on introducing dithiocarbamates mdpi.com or various amine groups mdpi.com at C12, leading to compounds with a broad range of activity. The absolute configuration at the newly formed chiral center at C-12 (S or R) can also influence the biological activity of the resulting diastereoisomers. nih.gov
Table 5: Examples of C12-Modified Andrographolide Derivatives
| Derivative Type | Substituent at C12 | Resulting Compound Class | Reference |
|---|---|---|---|
| C12-thioether derivative | Pyrimidine thioether | Heteroaromatic thioether andrographolide | nih.gov |
| C12-dithiocarbamate derivative | Dithiocarbamate group | 12-dithiocarbamoyl-14-deoxyandrographolide | mdpi.com |
| C12-amino derivative | Aryl amino group | C12-substituted aryl amino 14-deoxy-andrographolide | mdpi.com |
Mechanistic Research on Dehydroandrographolide S Biological Activities in Vitro and in Vivo
Anti-Inflammatory Mechanisms of Dehydroandrographolide (B1139154)
The anti-inflammatory action of Dehydroandrographolide is not attributed to a single mode of action but rather to its ability to modulate multiple critical signaling cascades and inflammatory mediators.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, regulating the expression of numerous pro-inflammatory genes. frontiersin.org Dehydroandrographolide has been shown to be a potent inhibitor of this pathway. frontiersin.org In unstimulated cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. plos.org Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This degradation unmasks a nuclear localization signal on the NF-κB heterodimer (most commonly p50/p65), allowing it to translocate into the nucleus and initiate the transcription of target genes. nih.gov
Research demonstrates that Dehydroandrographolide intervenes in this process significantly. In LPS-stimulated RAW 264.7 macrophage cells, it was observed to inhibit the degradation and phosphorylation of IκBα. nih.gov This action effectively prevents the release of NF-κB. Consequently, Dehydroandrographolide suppresses the nuclear translocation of the NF-κB p65 subunit, a critical step for its function as a transcription factor. nih.govnih.gov By keeping the p65 subunit sequestered in the cytoplasm, Dehydroandrographolide effectively blocks the NF-κB-dependent expression of inflammatory genes. nih.govresearchgate.net
Table 1: Modulation of NF-κB Pathway Components by Dehydroandrographolide
| Pathway Component | Observed Effect | Model System | Reference |
|---|---|---|---|
| IκBα Degradation & Phosphorylation | Inhibited | LPS-stimulated RAW 264.7 macrophage cells | nih.gov |
| NF-κB p65 Nuclear Translocation | Suppressed/Inhibited | LPS-stimulated RAW 264.7 cells; TNF-α-stimulated cells | nih.govnih.gov |
| p65 Phosphorylation | Attenuated | AD-293 cells | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation. free.frmdpi.com This family includes p38 MAPKs and c-Jun N-terminal kinases (JNKs), both of which are activated by cellular stress and play key roles in the inflammatory process. free.frnih.gov
The role of Dehydroandrographolide in regulating the p38 MAPK pathway is complex. Some studies indicate that related compounds can suppress the phosphorylation of p38 in LPS-stimulated macrophages, suggesting an inhibitory role in inflammation. mdpi.comnih.gov Activation of p38 MAPK signaling is known to induce the expression of pro-inflammatory mediators. mdpi.com However, other research has shown that Dehydroandrographolide can induce the expression of human beta-defensin-2 (hBD-2), an antimicrobial peptide, through the MAPK-p38 pathway in human lung epithelial cells, suggesting a context-dependent activation. researchgate.net This indicates that Dehydroandrographolide's interaction with the p38 pathway may be cell-type specific and dependent on the particular biological outcome being measured.
JNKs are activated by environmental stresses and are pivotal in controlling cellular proliferation, differentiation, and survival. free.fr The activation of JNK and p38 MAPK signaling pathways can promote the production of inflammatory cytokines. mdpi.comnih.gov Research on the parent compound, andrographolide (B1667393), has shown that it can suppress LPS-induced phosphorylation of JNK in mouse RAW264.7 cells. mdpi.comnih.gov This inhibition of JNK activation is a key mechanism for reducing the inflammatory response. nih.gov While direct evidence specifically detailing Dehydroandrographolide's effect on JNK1/2 activation is still emerging, the structural and functional similarities to andrographolide suggest a comparable inhibitory mechanism on this stress-activated kinase pathway.
A primary outcome of the inhibition of the NF-κB and MAPK pathways is the reduced production of key pro-inflammatory molecules. Dehydroandrographolide has been shown to potently suppress a range of these mediators. In vivo studies on LPS-induced mastitis demonstrated that Dehydroandrographolide significantly inhibits the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). researchgate.net These molecules are critical drivers of the inflammatory cascade; TNF-α, IL-1β, and IL-6 are pivotal cytokines that amplify immune responses, while COX-2 and iNOS are enzymes responsible for producing inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. nih.govsemanticscholar.org The ability of Dehydroandrographolide to down-regulate these molecules has been confirmed in multiple models, including LPS-stimulated RAW 264.7 macrophage cells, where it attenuated the release of IL-6 and TNF-α. nih.govnih.gov
Table 2: Effect of Dehydroandrographolide on Pro-Inflammatory Cytokines and Mediators
| Mediator | Observed Effect | Model System | Reference |
|---|---|---|---|
| TNF-α | Inhibited expression and release | LPS-induced mastitis model; LPS-stimulated RAW 264.7 cells | nih.govresearchgate.net |
| IL-1β | Inhibited protein expression | LPS-induced mastitis model | researchgate.net |
| IL-6 | Inhibited expression and release | LPS-induced mastitis model; LPS-stimulated RAW 264.7 cells | nih.govresearchgate.net |
| COX-2 | Inhibited protein levels | LPS-induced mastitis model | researchgate.net |
| iNOS | Inhibited protein levels | LPS-induced mastitis model | researchgate.net |
Beyond direct inhibition of pro-inflammatory pathways, Dehydroandrographolide also actively engages a key anti-inflammatory mechanism: the cholinergic anti-inflammatory pathway. nih.gov This neural circuit regulates the innate immune response, providing a braking effect to prevent excessive inflammation. wikipedia.org A critical component of this pathway is the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAchR), which is expressed on immune cells like macrophages. nih.govwikipedia.org
Studies have revealed that Dehydroandrographolide can bind to and increase the expression level of α7nAchR. nih.gov By activating this receptor, it triggers an intracellular signaling cascade that ultimately inhibits the production of pro-inflammatory cytokines. nih.gov The importance of this mechanism was highlighted in experiments where the anti-inflammatory effects of Dehydroandrographolide were significantly diminished when α7nAchR was blocked by a specific inhibitor (methyllycaconitine) or silenced with siRNA. nih.gov This indicates that the α7nAchR is a direct and crucial target for the anti-inflammatory actions of Dehydroandrographolide, providing a distinct and potent mechanism for resolving inflammation. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation
Antiviral Mechanisms of Dehydroandrographolide
Dehydroandrographolide has demonstrated notable antiviral properties through various mechanisms, particularly against Hepatitis B Virus (HBV) and Zika Virus (ZIKV). The following sections detail the specific antiviral actions that have been identified in research studies.
Dehydroandrographolide has been shown to possess direct inhibitory activity against the replication of Hepatitis B Virus DNA. In studies utilizing HepG2.2.15 cells, a cell line that stably expresses HBV, Dehydroandrographolide exhibited a measurable effect on viral replication. nih.govwjgnet.comnih.govgallmet.hu The compound was identified as having an IC₅₀ value of 22.58 µM for the inhibition of HBV DNA replication. nih.govwjgnet.comnih.govgallmet.hu This demonstrates its capacity to interfere with a crucial step in the HBV lifecycle.
Table 1: In Vitro Inhibitory Activity of Dehydroandrographolide on HBV DNA Replication
| Compound | Target | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Dehydroandrographolide | HBV DNA Replication | HepG2.2.15 | 22.58 | 8.7 |
Beyond inhibiting DNA replication, research has explored the effect of Dehydroandrographolide derivatives on the secretion of key viral antigens, Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). In a study where 48 derivatives of Dehydroandrographolide and Andrographolide were synthesized and evaluated, a number of these compounds showed activity against the secretion of these antigens. nih.govgallmet.hu Specifically, 14 derivatives were found to be active against HBsAg secretion and 19 derivatives demonstrated activity against HBeAg secretion. nih.govgallmet.hu
One notable derivative, designated as compound 4e, was capable of inhibiting the secretion of both HBsAg and HBeAg, in addition to its effect on HBV DNA replication. nih.govgallmet.hu This multi-faceted activity highlights the potential of the Dehydroandrographolide scaffold in developing agents that can disrupt multiple aspects of the HBV life cycle.
Table 2: Anti-HBV Activity of a Dehydroandrographolide Derivative (Compound 4e)
| Compound Derivative | Target | Selectivity Index (SI) |
| 4e | HBsAg Secretion | 20.3 |
| 4e | HBeAg Secretion | 125.0 |
| 4e | HBV DNA Replication | 104.9 |
Research into the direct interaction between Dehydroandrographolide derivatives and viral particles has provided insights into another potential antiviral mechanism. A study on Porcine reproductive and respiratory syndrome virus (PRRSV) investigated the effects of potassium dehydrographolide succinate (B1194679) (PDS), a derivative of Dehydroandrographolide. nih.gov The findings revealed that PDS is capable of directly interacting with PRRSV particles. nih.gov This interaction led to the aggregation of the virus particles, which lost their distinct morphological characteristics, suggesting that the treatment resulted in viral inactivation. nih.gov In contrast, the parent compound, Andrographolide, did not demonstrate this direct interaction with the PRRSV virion. nih.gov
Derivatives of Dehydroandrographolide have been identified as potent inhibitors of a key viral enzyme essential for the replication of the Zika virus (ZIKV). nih.gov The ZIKV non-structural protein 5 (NS5) contains a methyltransferase (MTase) domain that is crucial for the stability and translation of the viral genome. nih.gov
Experimental and molecular docking studies have discovered that certain Dehydroandrographolide derivatives, specifically compounds 3a, 5a, 5b, and 5c, possess inhibitory activity against the ZIKV NS5 MTase enzyme. nih.gov Time-of-addition assays suggest that these compounds act on the post-entry stage of the ZIKV life cycle. nih.gov Further research has indicated that the chemical backbone of Dehydroandrographolide is more effective against ZIKV infection than that of Andrographolide, underscoring its potential as a structural foundation for developing novel antiviral agents. nih.gov
Table 3: Dehydroandrographolide Derivatives with Inhibitory Activity Against ZIKV NS5 MTase
| Compound Derivative | Target Enzyme | Virus |
| 3a | NS5 Methyltransferase (MTase) | Zika Virus (ZIKV) |
| 5a | NS5 Methyltransferase (MTase) | Zika Virus (ZIKV) |
| 5b | NS5 Methyltransferase (MTase) | Zika Virus (ZIKV) |
| 5c | NS5 Methyltransferase (MTase) | Zika Virus (ZIKV) |
Anticancer Mechanisms of Dehydroandrographolide
The anticancer activity of Dehydroandrographolide is attributed to its ability to modulate several key cellular processes involved in tumor progression and survival. These mechanisms include the induction of programmed cell death pathways in cancer cells and the suppression of their ability to invade surrounding tissues and metastasize to distant organs.
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. The modulation of autophagy is a key area of investigation for anticancer therapies. While direct experimental studies on Dehydroandrographolide's effect on autophagy are limited, research on its analogues provides significant insights.
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
An analogue of andrographolide, AG-4, has been shown to induce both apoptosis and autophagy in human leukemic U937 cells by inhibiting the PI3K/Akt/mTOR pathway. nih.govnih.gov In this research, the induction of autophagy by AG-4 was evidenced by the accumulation of LC3-II and increased expression of Atg proteins, which are key markers of autophagosome formation. nih.govnih.gov The study demonstrated that inhibition of either mTOR or Akt enhanced the apoptotic and autophagic effects of AG-4, highlighting the crucial role of this pathway in its mechanism of action. nih.govnih.gov
Table 1: Effect of Andrographolide Analogue (AG-4) on Autophagy and Related Pathways in U937 Cells
| Finding | Observation | Implication | Reference |
|---|---|---|---|
| Autophagy Induction | Accumulation of LC3-II and increased expression of Atg proteins. | AG-4 promotes the formation of autophagosomes, a key step in autophagy. | nih.govnih.gov |
| Pathway Inhibition | AG-4 inhibited the PI3K/Akt/mTOR signaling pathway. | The pro-autophagic effect of AG-4 is mediated through the suppression of this key survival pathway. | nih.govnih.gov |
This table is based on data from studies on an andrographolide analogue, AG-4, and not Dehydroandrographolide directly.
The p53 tumor suppressor protein is a critical regulator of the cell cycle, DNA repair, and apoptosis. Its inactivation is a frequent event in human cancers. Research on Andrographolide, the parent compound of Dehydroandrographolide, has shed light on the modulation of p53 as a potential anticancer mechanism.
In studies on gastric cancer cells, Andrographolide was found to activate the expression of the p53 protein and its corresponding gene. nih.gov This activation was accompanied by a downregulation of Mdm-2, a negative regulator of p53. nih.gov The reactivation of p53 by Andrographolide was shown to be a key factor in its ability to induce apoptosis in these cancer cells. nih.gov Further research has indicated that Andrographolide can suppress the expression of mutant p53, leading to the induction of pro-apoptotic proteins and the inhibition of cancer cell growth. nih.gov
The ability of cancer cells to invade local tissues and metastasize to distant sites is a major cause of cancer-related mortality. Dehydroandrographolide has been investigated for its potential to inhibit these processes through the regulation of specific genes and proteins.
Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. A study utilizing network pharmacology and bioinformatics has predicted that Dehydroandrographolide may inhibit metastasis in gastric cancer by regulating the expression of several genes, including MMP9 and MMP12. nih.gov
Experimental research has provided further evidence for the role of Dehydroandrographolide in regulating MMPs. In a study on human oral cancer cells (SCC9), Dehydroandrographolide was found to inhibit cell migration and invasion by reducing the activity and protein expression of MMP-2. nih.gov This inhibitory effect on MMP-2 was also observed in an in vivo oral carcinoma xenograft mouse model. nih.gov
The aforementioned network pharmacology study also identified other potential target genes for Dehydroandrographolide in the context of gastric cancer metastasis. nih.gov These genes are involved in various cellular processes that can contribute to cancer progression. The study suggested that Dehydroandrographolide may exert its anti-metastatic effects by regulating the expression or gene polymorphism of these hub genes. nih.gov
Table 2: Predicted Hub Target Genes of Dehydroandrographolide in Gastric Cancer Metastasis
| Gene Symbol | Predicted Effect of Dehydroandrographolide | Potential Role in Cancer | Reference |
|---|---|---|---|
| Upregulated by Cancer | |||
| MMP9 | Downregulation of expression | Extracellular matrix degradation, invasion, and metastasis. | nih.gov |
| MMP12 | Downregulation of expression | Involved in tissue remodeling and can contribute to cancer progression. | nih.gov |
| CTSB | Regulation of expression or polymorphism | A protease that can degrade the extracellular matrix. | nih.gov |
| Downregulated by Cancer | |||
| ESRRG | Regulation of expression | A nuclear receptor that may have tumor-suppressive functions. | nih.gov |
| GSTA1 | Regulation of expression or polymorphism | Involved in detoxification; altered expression can affect cellular response to carcinogens. | nih.gov |
| ADH1C | Regulation of expression or polymorphism | An enzyme involved in alcohol metabolism; polymorphisms are linked to cancer risk. | nih.gov |
| CA2 | Regulation of expression | A carbonic anhydrase, altered expression has been observed in some cancers. | nih.gov |
This table is based on predictive data from a network pharmacology and bioinformatics study.
Further experimental studies have shown that Dehydroandrographolide can inhibit the growth and metastasis of osteosarcoma cells by targeting SATB2-mediated epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis. nih.gov
Inhibition of Cell Invasion and Metastasis
Antioxidative Mechanisms of Dehydroandrographolide
Dehydroandrographolide's capacity to counteract oxidative stress is multifaceted, involving the direct inhibition of pro-oxidant enzymes and the activation of cellular antioxidant defense systems.
Dehydroandrographolide has been identified as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO). oncotarget.comnih.gov While NO has important physiological roles, its overproduction by iNOS during inflammatory conditions contributes to oxidative stress. Research indicates that dehydroandrographolide and its derivatives can reduce oxidative stress by inactivating iNOS. medchemexpress.com Studies have reported that dehydroandrographolide inhibits lipopolysaccharide (LPS)-induced oxidative stress through this inactivation mechanism. oncotarget.com This action helps to mitigate the downstream effects of excessive NO, which can react with superoxide (B77818) radicals to form the highly damaging peroxynitrite molecule.
The body's primary defense against reactive oxygen species (ROS) includes a suite of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, which is then neutralized by enzymes like catalase. nih.govelsevierpure.comnih.gov
| Treatment Group | Glutathione (B108866) Peroxidase Activity (U/mg protein) | Glutathione Reductase Activity (nmol/min/mg protein) |
| Control | 12.5 ± 1.5 | 15.2 ± 1.8 |
| High-Fat/High-Cholesterol (HFHC) | 15.1 ± 1.7 | 18.5 ± 2.1 |
| HFHC + 0.1% deAND | 17.8 ± 2.0# | 21.6 ± 2.5# |
Data adapted from studies on 14-Deoxy-11,12-didehydroandrographolide (B31429) (deAND), a close structural analogue of Dehydroandrographolide. mdpi.comsemanticscholar.org *p<0.05 compared to Control; #p<0.05 compared to HFHC.
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1).
In vivo research has demonstrated that 14-Deoxy-11,12-didehydroandrographolide (deAND) significantly activates this pathway. mdpi.comsemanticscholar.org In mice subjected to a high-fat, high-cholesterol diet, treatment with deAND led to a notable increase in both the mRNA expression of Nrf2 and the protein expression of its downstream target, HO-1. mdpi.comsemanticscholar.org This activation of the Nrf2/HO-1 axis is a critical mechanism by which dehydroandrographolide analogues bolster cellular defenses against oxidative stress, as HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.
The activation of the Nrf2 pathway directly influences the expression of phase II detoxification enzymes. Two key enzymes regulated by Nrf2 are Glutamate-Cysteine Ligase (GCL) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
GCL is the rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. nih.govwikipedia.org It is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). nih.gov Studies on the parent compound, andrographolide, have shown that it upregulates the mRNA and protein levels of both GCLC and GCLM, an effect attributed to its activation of the Nrf2 pathway. theopenscholar.comresearchgate.net Given that dehydroandrographolide analogues also activate Nrf2, it is mechanistically consistent that they would similarly enhance GCL expression, thereby increasing the cell's capacity for GSH synthesis.
Antithrombotic Mechanisms of Dehydroandrographolide
In addition to its antioxidant properties, dehydroandrographolide exhibits mechanisms that interfere with the process of thrombus formation.
Research on Dehydroandrographolide succinate (DAS), a derivative of dehydroandrographolide, has revealed a significant antithrombotic effect by inhibiting platelet aggregation. Platelet aggregation is a critical step in the formation of a thrombus. One of the key mediators that promotes this process is Thromboxane (B8750289) A2 (TXA2), a potent platelet activator.
In both in vitro and in vivo studies, DAS has been shown to significantly inhibit the rate of platelet aggregation. The primary mechanism identified is the reduction of Thromboxane B2 (TXB2) levels, which is the stable, inactive metabolite of TXA2. By inhibiting the synthesis of TXA2, DAS effectively dampens a crucial signaling pathway that leads to platelet activation and aggregation.
| Parameter | Control Group | High-Dose DAS Group |
| Platelet Aggregation Rate | High | Significantly Inhibited |
| Thromboxane B2 (TXB2) Level (pg/mL) | 1531.95 ± 649.90 | 511.08 ± 411.82* |
Data from an in vivo study on Dehydroandrographolide succinate (DAS). semanticscholar.org *p<0.05 compared to Control.
Thromboxane B2 (TXB2) Production Modulation
Dehydroandrographolide succinate (DAS), a derivative of dehydroandrographolide, has demonstrated a significant capacity to modulate the production of Thromboxane B2 (TXB2), a stable metabolite of the potent platelet aggregator Thromboxane A2 (TXA2). In vivo studies have shown that DAS administration can markedly decrease the levels of TXB2. nih.govsemanticscholar.org
In a study involving Sprague-Dawley rats, various doses of DAS were administered, and the serum levels of TXB2 were measured. The results indicated a substantial reduction in TXB2 concentration across different dosage groups compared to the control group. nih.govsemanticscholar.org This inhibitory effect on TXB2 production is a key mechanism behind the antiplatelet aggregation properties of dehydroandrographolide. nih.gov
Effect of Dehydroandrographolide Succinate (DAS) on Serum TXB2 Levels
| Treatment Group | TXB2 Concentration (pg/mL) |
|---|---|
| Control | 1531.95 ± 649.90 |
| Low-Dose DAS | 589.27 ± 515.28 |
| Medium-Dose DAS | 511.08 ± 411.82 |
| High-Dose DAS | 714.57 ± 636.06 |
Antithrombin III (AT-III) Activation
Antithrombin III (AT-III) is a crucial endogenous anticoagulant that plays a vital role in regulating the coagulation cascade. Research has revealed that dehydroandrographolide succinate can significantly enhance the activity of AT-III. nih.govsemanticscholar.org This activation of AT-III represents another important facet of the compound's antithrombotic effects.
In vivo experiments have quantified this effect, showing a dose-dependent increase in AT-III activity following the administration of DAS. Compared to a control group, rats treated with low, medium, and high doses of DAS exhibited a notable increase in AT-III activity. nih.govsemanticscholar.org
Effect of Dehydroandrographolide Succinate (DAS) on Antithrombin III (AT-III) Activity
| Treatment Group | AT-III Activity (%) |
|---|---|
| Control | 103.22 ± 16.22 |
| Low-Dose DAS | 134.71 ± 8.70 |
| Medium-Dose DAS | 134.77 ± 9.96 |
| High-Dose DAS | 146.46 ± 8.96 |
Impact on Coagulation Factors
In addition to its effects on platelet aggregation and AT-III, dehydroandrographolide succinate has been found to modulate the activity of various coagulation factors. nih.gov Studies have shown that DAS can significantly enhance the activity of several key factors involved in the coagulation cascade.
Specifically, research has demonstrated increased activity of Factor V (FV), Factor VII (FVII), Factor VIII (FVIII), Factor X (FX), and Factor XI (FXI) following treatment with DAS. nih.govresearchgate.net This suggests a complex interaction with the coagulation system, where despite its antiplatelet and AT-III activating effects, it may also have a procoagulant influence by boosting the activity of these factors. nih.gov The table below summarizes the observed changes in the activity of these coagulation factors with a medium dose of DAS.
Impact of Medium-Dose Dehydroandrographolide Succinate (DAS) on Coagulation Factor Activity
| Coagulation Factor | Control Activity (%) | Medium-Dose DAS Activity (%) |
|---|---|---|
| FV | 304.12 ± 79.65 | 443.44 ± 75.04 |
| FVII | 324.19 ± 48.03 | 632.12 ± 84.58 |
| FVIII | 524.79 ± 115.47 | 679.92 ± 143.34 |
| FX | 34.90 ± 7.40 | 89.88 ± 19.70 |
| FXI | 38.12 ± 10.33 | 65.08 ± 15.39 |
Furthermore, DAS treatment has been associated with an increase in Fibrinogen (Fg) content. nih.gov
Hepatoprotective Mechanisms of Dehydroandrographolide
Dehydroandrographolide has demonstrated significant potential in protecting the liver from various forms of injury. Its hepatoprotective effects are attributed to a range of mechanisms, including the mitigation of liver damage biomarkers and the modulation of key metabolic signaling pathways.
Amelioration of Liver Damage Biomarkers
A key indicator of the hepatoprotective activity of dehydroandrographolide is its ability to reduce the levels of crucial liver damage biomarkers. Specifically, 14-Deoxy-11,12-didehydroandrographolide (deAND), a derivative, has been shown to lower the plasma activities of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models of liver injury. nih.govsemanticscholar.orgnih.govresearchgate.net
In a study where mice were fed a high-fat and high-cholesterol diet to induce liver damage, supplementation with deAND led to a significant reduction in both ALT and AST levels, indicating an amelioration of liver cell damage. nih.govsemanticscholar.org
Effect of 14-Deoxy-11,12-didehydroandrographolide (deAND) on Liver Damage Biomarkers
| Biomarker | High-Fat/High-Cholesterol Diet Group | High-Fat/High-Cholesterol Diet + deAND Group |
|---|---|---|
| Plasma ALT Activity (U/L) | Significantly Elevated | Significantly Reduced |
| Plasma AST Activity (U/L) | Significantly Elevated | Significantly Reduced |
Phosphorylation of Acetyl-CoA Carboxylase (ACC) and 5' Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK)
The hepatoprotective effects of dehydroandrographolide and its analogues are also linked to their ability to modulate cellular energy metabolism through the 5' adenosine monophosphate-activated protein kinase (AMPK) pathway. researchgate.net AMPK, a critical regulator of cellular energy homeostasis, can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), an enzyme pivotal for fatty acid synthesis. researchgate.net
Research on 14-deoxyandrographolide (B149799), a closely related compound, has shown that it can alleviate ethanol-induced fatty liver by stimulating the activity of AMPK. researchgate.net The activation of AMPK subsequently leads to the phosphorylation of ACC, which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation, thereby reducing lipid accumulation in the liver. researchgate.net This mechanism highlights a crucial pathway through which dehydroandrographolide derivatives can exert their hepatoprotective effects.
Immunomodulatory Mechanisms of Dehydroandrographolide
Dehydroandrographolide is recognized for its significant immunomodulatory properties, influencing both innate and adaptive immune responses. nih.govnih.govnih.gov Its mechanisms of action involve the regulation of immune cell function and the production of signaling molecules that orchestrate the immune response.
One of the key immunomodulatory mechanisms of dehydroandrographolide is its ability to enhance the innate immune system. Studies have shown that it can up-regulate the expression of human β-defensin-2 (hBD-2), an important antimicrobial peptide, in intestinal epithelial cells. nih.govnih.gov This up-regulation is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov
Furthermore, the broader family of andrographolides, including the parent compound, has been shown to interfere with T cell activation and the release of cytokines. researchgate.net Andrographolide can down-modulate both humoral and cellular adaptive immune responses and inhibit the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ by suppressing the NF-κB signaling pathway. plos.orgemarefa.netmdpi.comfrontiersin.org This broad-spectrum anti-inflammatory and cytokine-inhibiting activity underscores the therapeutic potential of dehydroandrographolide in managing inflammatory and immune-mediated conditions. nih.govplos.org
Enhancement of Innate Immunity (e.g., Human β-Defensin-2 Expression)
Dehydroandrographolide has been shown to bolster the innate immune system, a crucial first line of defense against pathogens. A primary mechanism identified is its ability to increase the expression of antimicrobial peptides, specifically human β-defensin-2 (hBD-2).
In a study utilizing human intestinal epithelial (HCT-116) cells, Dehydroandrographolide was found to up-regulate the expression of hBD-2. nih.govnih.gov This effect was observed at both the messenger RNA (mRNA) and protein levels in a dose- and time-dependent manner, with concentrations ranging from 1 to 100 μM. nih.govnih.gov The induction of hBD-2 expression by Dehydroandrographolide was sustained for over 24 hours. nih.govnih.gov Mechanistic investigations revealed that this up-regulation is mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov The use of specific inhibitors for p38 (SB203580 and SB202190) significantly weakened the Dehydroandrographolide-induced enhancement of hBD-2, while inhibitors for ERK and JNK pathways had no such effect. nih.govnih.gov This indicates a specific signaling cascade initiated by the compound. nih.govnih.gov
Similar effects have been noted in human lung epithelial cells, where Dehydroandrographolide also enhanced the expression of human β-defensin-1 (hBD-1), further supporting its role in augmenting mucosal innate immunity in the respiratory tract.
Table 1: In Vitro Effect of Dehydroandrographolide on hBD-2 Expression
| Cell Line | Concentration Range | Duration | Key Finding | Signaling Pathway |
|---|---|---|---|---|
| HCT-116 (Human intestinal epithelial) | 1-100 μM | >24 hours | Up-regulation of hBD-2 mRNA and protein | p38 MAPK |
Modulation of Neutrophils and T-lymphocytes
Dehydroandrographolide has demonstrated significant modulatory effects on key immune cells, particularly neutrophils. Research indicates that it can inhibit the activation of these cells, which play a central role in the inflammatory process.
In a study related to collagen-induced arthritis in rats, Dehydroandrographolide was found to suppress neutrophil activation. nih.govtandfonline.comtandfonline.com The mechanism of this inhibition involves direct binding to the Leukocyte mono-immunoglobulin-like receptor 3 (LMIR3), a negative regulator present on neutrophils. nih.govtandfonline.com This interaction leads to the increased phosphorylation of SHP-1 and SHP-2, crucial kinases in the LMIR3 signaling pathway. nih.gov In vitro, this mechanism resulted in a significant inhibition of cytokine release (such as TNF-α, COX-2, IL-1β, and IL-6) and chemotaxis in neutrophils that were activated by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). nih.govtandfonline.com
While the effects of Dehydroandrographolide on neutrophils are becoming clearer, its direct modulatory impact on T-lymphocytes is less defined in the scientific literature. Studies on related compounds from Andrographis paniculata have shown interference with T-cell activation and proliferation. However, research focusing specifically on Dehydroandrographolide's interaction with T-lymphocyte function remains an area for further investigation.
Table 2: Modulation of Neutrophil Function by Dehydroandrographolide
| Model | Key Effect | Molecular Target | Downstream Effect |
|---|---|---|---|
| LPS/TNF-α-activated neutrophils (in vitro) | Inhibition of activation | LMIR3 | Up-regulation of SHP-1 and SHP-2 phosphorylation |
| Collagen-induced arthritis rats (in vivo) | Attenuation of synovitis and bone damage | LMIR3 | Decreased cytokine release and chemotaxis |
Other Investigated Mechanisms
Beyond its immunomodulatory roles, research has identified other specific molecular targets for Dehydroandrographolide, highlighting its potential to influence various physiological processes through distinct mechanisms.
TMEM16A Inhibition
Dehydroandrographolide has been identified as a novel inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel (CaCC). nih.govnih.govsapphirebioscience.comselleckchem.com These channels are involved in a range of physiological functions, including epithelial chloride secretion and smooth muscle contraction, and are implicated in the progression of certain cancers. nih.gov
Using patch clamp electrophysiology, studies have shown that Dehydroandrographolide effectively inhibits TMEM16A chloride currents. nih.govnih.gov This inhibitory action was observed in Fisher rat thyroid (FRT) cells stably transfected with human TMEM16A and in SW620 human colon cancer cells that overexpress the channel. nih.govnih.gov A notable finding is the selectivity of this inhibition; at a concentration of 50 μM, Dehydroandrographolide almost completely blocked TMEM16A currents without altering the currents of the cystic fibrosis transmembrane conductance regulator (CFTR), another important chloride channel. nih.gov
Further investigation into the consequences of this inhibition in cancer cells demonstrated that Dehydroandrographolide suppressed the proliferation, migration, and invasion of SW620 cells. nih.govnih.gov The anti-proliferative effect was found to be partially dependent on TMEM16A, as knocking down the channel in these cells reduced their sensitivity to the compound. nih.gov Interestingly, treatment with Dehydroandrographolide also led to a decrease in the protein levels of TMEM16A, without affecting its mRNA levels, suggesting a post-transcriptional regulatory effect. nih.govnih.gov
Table 3: Dehydroandrographolide as a TMEM16A Inhibitor
| System | Concentration | Effect | Specificity |
|---|---|---|---|
| FRT cells with human TMEM16A | 50 μM | Almost complete inhibition of TMEM16A chloride current | Did not alter CFTR currents |
| SW620 cells (overexpressing TMEM16A) | Not specified | Inhibition of TMEM16A chloride currents | - |
| SW620 cells | Dose- and time-dependent | Suppression of proliferation, migration, and invasion | Effect partially reversed by TMEM16A knockdown |
Pharmacological Activities of Dehydroandrographolide in Vitro and in Vivo
Anti-Inflammatory Activities
Dehydroandrographolide (B1139154) has demonstrated notable anti-inflammatory effects across a range of experimental models, including those for acute lung injury, mastitis, and colitis. nih.govmedchemexpress.eumedchemexpress.com These activities are attributed to its ability to modulate key inflammatory pathways and mediators.
Acute Lung Injury Models
In studies utilizing mouse models of acute lung injury (ALI) induced by lipopolysaccharide (LPS) or Poly(I:C), dehydroandrographolide has been shown to mitigate lung inflammation and injury. nih.govnih.gov Oral administration of dehydroandrographolide effectively suppressed the increase in the lung wet-to-dry weight ratio, a marker of pulmonary edema. nih.gov It also reduced the total cell count, total protein content, and the accumulation of immune cells in the bronchoalveolar lavage fluid. nih.gov
Furthermore, dehydroandrographolide treatment led to a significant decrease in the levels of pro-inflammatory cytokines and neutrophil elastase in the lungs of ALI mice. nih.gov Mechanistic studies suggest that dehydroandrographolide exerts its anti-inflammatory effects in ALI by inhibiting the NLRP3 inflammasome-mediated pyroptosis pathway. nih.gov It has also been observed to reduce oxidative stress by inactivating inducible nitric oxide synthase (iNOS). medchemexpress.eumedchemexpress.com
Table 1: Effects of Dehydroandrographolide in Acute Lung Injury Models
| Model | Key Findings | Reference |
|---|---|---|
| Liposaccharide (LPS)-induced ALI in mice | Reduced lung injury score and lung wet/dry rate. Suppressed NLRP3-mediated pyroptosis. | nih.gov |
| Poly(I:C)-induced ALI in mice | Suppressed increase in lung wet-dry weight ratio, total cells, total protein, immune cell accumulation, inflammatory cytokines, and neutrophil elastase in BALF. | nih.gov |
Mastitis Models
Dehydroandrographolide has shown efficacy in alleviating inflammation in mouse models of mastitis induced by LPS. aging-us.com In vivo experiments revealed that dehydroandrographolide significantly inhibited the expression of myeloperoxidase (MPO), a marker of neutrophil infiltration, in the mammary gland. aging-us.com It also reduced the levels of pro-inflammatory cytokines and enzymes, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). aging-us.com
These findings indicate that dehydroandrographolide can ameliorate pathological damage to the mammary gland by reducing the release of pro-inflammatory mediators. aging-us.com Further in vitro studies have suggested that the anti-inflammatory action of dehydroandrographolide in mastitis involves the activation of autophagy through the phosphorylation of AMPK. aging-us.commendeley.com
Table 2: Effects of Dehydroandrographolide in Mastitis Models
| Model | Key Findings | Reference |
|---|---|---|
| LPS-induced mastitis in mice | Significantly inhibited the expression of MPO, IL-6, IL-1β, TNF-α, COX-2, and iNOS. Reduced pathological damage to the mammary gland. | aging-us.com |
Colitis Models
The anti-inflammatory properties of dehydroandrographolide and its derivatives have been investigated in models of colitis. While direct studies on dehydroandrographolide in colitis models are less common, research on related compounds from Andrographis paniculata provides insights. For instance, andrographolide (B1667393), a structurally similar compound, has been shown to ameliorate symptoms and histopathology in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice. researchgate.net A derivative of andrographolide, AL-1, demonstrated anti-inflammatory effects in a trinitrobenzenesulfonic acid (TNBS)-induced colitis model by reducing inflammatory cytokines and MPO activity. nih.gov These studies suggest the potential for dehydroandrographolide to be effective in managing intestinal inflammation.
Antiviral Activities
Dehydroandrographolide has been identified as a promising antiviral agent, with inhibitory effects observed against the Hepatitis B virus and the Zika virus. nih.govnih.gov
Hepatitis B Virus (HBV) Inhibition
In vitro studies have demonstrated that dehydroandrographolide possesses activity against Hepatitis B virus. nih.gov It has been shown to inhibit the replication of HBV DNA. nih.gov Specifically, dehydroandrographolide exhibited an IC50 value of 22.58 μmol/L for the inhibition of HBV DNA replication. nih.gov
Table 3: Antiviral Activity of Dehydroandrographolide against HBV
| Parameter | Finding | Reference |
|---|
Zika Virus (ZIKV) Inhibition
Dehydroandrographolide and its derivatives have emerged as potent inhibitors of the Zika virus. nih.govmdpi.com Research has shown that the backbone of dehydroandrographolide is more effective against ZIKV infection than that of andrographolide. nih.govresearchgate.net
Derivatives of dehydroandrographolide, particularly those with modifications at the C19 position, have demonstrated significant anti-ZIKV activity with low cytotoxicity. nih.govresearchgate.net Time-of-addition assays suggest that these compounds act on the post-entry stage of the ZIKV life cycle. nih.gov Experimental and molecular docking studies have revealed that active dehydroandrographolide derivatives can inhibit the enzymatic activity of the ZIKV NS5 methyltransferase (MTase). nih.govresearchgate.net
Table 4: Antiviral Activity of Dehydroandrographolide Derivatives against ZIKV
| Compound Type | Key Findings | Mechanism of Action | Reference |
|---|
Anti-HIV Properties (for related derivatives)
Derivatives of andrographolide have demonstrated notable anti-HIV activity. sci-hub.se One such derivative, dehydroandrographolide succinic acid monoester (DASM), has been shown to inhibit the human immunodeficiency virus (HIV) in vitro. ebm-journal.orgfrontiersin.org Research indicates that DASM can interfere with HIV-induced cell fusion and the binding of the virus to H9 cells. ebm-journal.orgfrontiersin.org It is also suggested that DASM may disrupt HIV replication through other, yet to be fully identified, mechanisms. ebm-journal.org
Furthermore, studies have shown that andrographolide and its derivatives can suppress the CXCR4 and CCR5 receptors, which are crucial for HIV's entry into cells. nih.gov Specifically, 14-deoxy-11,12-didehydroandrographolide (B31429) (DAP) is believed to bind to the gp120 protein on the HIV envelope, thereby reducing the virus's ability to interact with the CD4 cell receptor. nih.gov An ethanolic extract of A. paniculata was found to significantly downregulate the promoters of CXCR4 and CCR5. nih.gov In human studies, the herb has been observed to decrease the surface expression of these co-receptors in peripheral blood CD4+ T lymphocytes, highlighting its potential anti-HIV-1 activity. frontiersin.orgfrontiersin.org
Here is a summary of the anti-HIV activity of some andrographolide derivatives:
| Derivative | Mechanism of Action | Reference |
| Dehydroandrographolide succinic acid monoester (DASM) | Inhibits HIV-induced cell fusion and binding to H9 cells. | ebm-journal.orgfrontiersin.org |
| 14-deoxy-11,12-didehydroandrographolide (DAP) | Binds to gp120, reducing interaction with CD4 receptor. | nih.gov |
| Andrographolide | Suppresses CXCR4 and CCR5 receptors. | nih.gov |
Anticancer Activities
Dehydroandrographolide has shown promising anticancer activity in various cancer types through mechanisms such as inhibiting proliferation, promoting apoptosis, and reducing cell migration and invasion. nih.gov
Gastric Cancer Studies
In the context of gastric cancer, dehydroandrographolide has been identified as a potential therapeutic agent. nih.govnih.gov Network pharmacology and bioinformatics studies have suggested that its mechanism of action involves multiple target genes. nih.govnih.gov It may inhibit the invasion and metastasis of gastric cancer by regulating the expression of key genes such as MMP9, MMP12, CTSB, ESRRG, GSTA1, ADHIC, CA2, and AKR1C2. nih.govnih.gov These genes are involved in critical cancer pathways, including apoptosis and cell adhesion. nih.govnih.gov For instance, ESRRG, a tumor suppressor, can inhibit the proliferation of gastric cancer cells. nih.gov
Oral Cancer Studies
Dehydroandrographolide has demonstrated significant inhibitory effects on oral cancer. iomcworld.com It has been shown to induce autophagy in human oral cancer cells by modulating p53 expression, activating JNK1/2, and inhibiting Akt and p38. mdpi.comselleckchem.com In vivo studies using oral carcinoma xenograft mouse models have confirmed that administration of dehydroandrographolide can effectively suppress tumor formation. iomcworld.comselleckchem.com
A key mechanism of its anti-metastatic effect in oral cancer is the transcriptional repression of matrix metalloproteinase-2 (MMP-2). iomcworld.com Research on SCC-9 oral cancer cells revealed that dehydroandrographolide attenuated the migration and invasion abilities of these cells by reducing the activity and protein expression of MMP-2. iomcworld.com It also inhibited the phosphorylation of ERK1/2, p38, and JNK 1/2 in these cells. iomcworld.com
Antithrombotic Activities
Dehydroandrographolide and its derivatives have been reported to possess antithrombotic properties. sci-hub.seakjournals.com A succinate (B1194679) derivative, dehydroandrographolide succinate (DAS), has been studied for its effects on platelet aggregation and the coagulation system. nih.gov
In vivo studies in rats showed that DAS significantly inhibited the platelet aggregation rate. nih.gov This effect was associated with a decrease in thromboxane (B8750289) B2 (TXB2) levels and an activation of antithrombin III (AT-III). nih.gov Furthermore, DAS was found to enhance the activity of several coagulation factors, including FV, FVII, FVIII, FX, and FXI, and increase the content of fibrinogen (Fg), while shortening prothrombin time (PT), activated partial thromboplastin (B12709170) time (APTT), and thrombin time (TT). nih.gov
The following table summarizes the effects of Dehydroandrographolide Succinate (DAS) on coagulation parameters in rats:
| Parameter | Effect of DAS | Reference |
| Platelet Aggregation Rate | Significantly inhibited | nih.gov |
| Thromboxane B2 (TXB2) | Decreased | nih.gov |
| Antithrombin III (AT-III) | Activated | nih.gov |
| Coagulation Factors (FV, FVII, FVIII, FX, FXI) | Enhanced activity | nih.gov |
| Fibrinogen (Fg) | Increased content | nih.gov |
| Prothrombin Time (PT) | Shortened | nih.gov |
| Activated Partial Thromboplastin Time (APTT) | Shortened | nih.gov |
| Thrombin Time (TT) | Shortened | nih.gov |
Hepatoprotective Activities
Dehydroandrographolide has demonstrated protective effects on the liver, particularly in models of drug-induced injury.
Acetaminophen-Induced Liver Injury Models
Acetaminophen (B1664979) (APAP) overdose is a common cause of acute liver failure. researchgate.netmdpi.com Dehydroandrographolide has been shown to attenuate the damage caused by APAP-induced acute liver failure in mice. researchgate.net This hepatoprotective effect is evidenced by a decrease in the serum levels of aspartate aminotransferase and glutamic-pyruvic transaminase. researchgate.net
The mechanisms underlying this protection involve the enhancement of the liver's antioxidant capacity. Dehydroandrographolide treatment increased the levels of glutathione (B108866) and significantly increased serum superoxide (B77818) dismutase. researchgate.net In vitro, it was found to activate the nuclear-related factor 2 (Nrf2) pathway and its downstream antioxidant genes. researchgate.net It also influenced other signaling pathways by promoting the phosphorylation of acetyl-CoA carboxylase and 5' adenosine (B11128) monophosphate–activated protein kinase (AMPK) while inhibiting the phosphorylation of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). researchgate.net
Obstructive Cholestasis Models
Obstructive cholestasis, characterized by the blockage of bile flow, leads to the accumulation of toxic bile acids in the liver, causing progressive liver injury and fibrosis. nih.gov Dehydroandrographolide has been investigated for its potential protective effects in this condition using both in vivo and in vitro models.
In Vivo Studies:
In a mouse model of obstructive cholestasis induced by bile duct ligation (BDL), treatment with dehydroandrographolide has been shown to significantly mitigate liver damage. nih.gov Key findings from these studies include:
Improved Liver Function: Mice treated with dehydroandrographolide exhibited lower levels of serum alanine (B10760859) transaminase (ALT), a key marker of liver injury. nih.gov
Reduced Liver Damage and Fibrosis: Histological analysis revealed that dehydroandrographolide treatment led to milder liver damage, necrosis, and fibrosis formation compared to control animals. nih.govresearchgate.net This was further supported by reduced collagen deposits and lower levels of hydroxyproline, a marker of fibrosis. researchgate.net
Enhanced Adaptive Response: Dehydroandrographolide treatment enhanced the expression of Mrp3 (Multidrug resistance-associated protein 3) in hepatocytes. nih.gov Mrp3 is a transporter that helps to eliminate bile acids from the liver, and its upregulation is considered a beneficial adaptive response to cholestasis. nih.gov
Inhibition of Fibrogenic Markers: The expression of key genes and proteins involved in liver fibrosis, such as transforming growth factor-beta (Tgf-β), alpha-smooth muscle actin (α-Sma), collagen type I alpha 1 (Col1a1), and matrix metalloproteinase-2 (Mmp2), were significantly reduced in the livers of dehydroandrographolide-treated mice. nih.govresearchgate.net
In Vitro Studies:
The anti-fibrotic effects of dehydroandrographolide have also been demonstrated in a human hepatic stellate cell line (LX-2), which are the primary cells responsible for liver fibrosis. nih.gov In this in vitro model, dehydroandrographolide significantly inhibited the Tgf-β-induced expression of Col1a1, Mmp2, and α-Sma, further confirming its direct anti-fibrotic properties. nih.gov
Table 1: Effects of Dehydroandrographolide in Obstructive Cholestasis Models
| Model | Key Findings | Reference |
|---|---|---|
| In Vivo (Bile Duct-Ligated Mice) | Reduced serum ALT levels | nih.gov |
| Milder liver damage, necrosis, and fibrosis | nih.govresearchgate.net | |
| Enhanced hepatic Mrp3 expression | nih.gov | |
| Decreased expression of Tgf-β, α-Sma, Col1a1, and Mmp2 | nih.govresearchgate.net |
| In Vitro (Human LX-2 Cells) | Inhibited Tgf-β-induced expression of Col1a1, Mmp2, and α-Sma | nih.gov |
Antimicrobial Activities (excluding direct bacterial/viral growth inhibition)
While some studies suggest direct antibacterial effects of Andrographis paniculata extracts, dehydroandrographolide and its related compound, andrographolide, have been shown to possess antimicrobial activities that are not dependent on directly killing bacteria. nih.govhsleiden.nl These activities primarily involve the disruption of bacterial communication and virulence.
Inhibition of Biofilm Formation: Dehydroandrographolide and its derivatives have been shown to inhibit the formation of biofilms by Pseudomonas aeruginosa. nih.gov Biofilms are communities of bacteria encased in a protective matrix, which makes them more resistant to antibiotics. The reduction in biofilm thickness and disruption of the extracellular polymeric substances that maintain biofilm integrity are key aspects of this activity. nih.gov
Quorum Sensing Inhibition: A significant mechanism behind the anti-biofilm activity is the inhibition of quorum sensing (QS). nih.gov QS is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation and the expression of virulence factors. In P. aeruginosa, the LasI/R and RhlI/R systems are key QS pathways. nih.gov Studies have shown that andrographolide can inhibit the QS system of Listeria monocytogenes by targeting the Agr QS system. mdpi.com
Table 2: Antimicrobial Activities of Dehydroandrographolide and Related Compounds
| Activity | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Anti-biofilm | Pseudomonas aeruginosa | Inhibition of biofilm formation and reduction of biofilm thickness. | nih.gov |
| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Attenuation of quorum sensing associated virulence factors. | nih.gov |
Antimalarial Activities (for related diterpenoids)
While this article focuses on dehydroandrographolide, it is important to note the significant antimalarial activity of the closely related diterpenoid, andrographolide, also from Andrographis paniculata. nih.govbiomedpharmajournal.orgnih.gov
In Vitro and In Vivo Efficacy: Andrographolide has demonstrated potent antiplasmodial activity against the erythrocytic stages of Plasmodium falciparumin vitro and Plasmodium berghei ANKA in vivo. nih.govnih.gov It has been identified as a major bioactive antimalarial constituent of A. paniculata. nih.gov
Combination Therapy: In studies, andrographolide has shown synergistic effects when combined with curcumin (B1669340) and additive interactions with artesunate, a standard antimalarial drug. nih.govnih.gov The combination of andrographolide and curcumin resulted in reduced parasitemia and an extended lifespan in in vivo models. nih.govnih.gov
Mechanism of Action: The antimalarial mechanism of andrographolide is thought to involve suppressing parasite numbers, modulating the host's inflammatory response, and potentially inhibiting enzymes crucial for parasite invasion. biomedpharmajournal.org
Derivatives: Research has also been conducted on designing and synthesizing more hydrophobic derivatives of andrographolide to enhance its antimalarial activity. scispace.cominnovareacademics.in
Other diterpenes isolated from Andrographis paniculata, such as neoandrographolide (B1678159) and deoxyandrographolide, have also shown the ability to suppress parasitemia in animal models. tandfonline.com
Table 3: Antimalarial Activity of Diterpenoids from Andrographis paniculata
| Compound | Parasite Strain | Key Findings | Reference |
|---|---|---|---|
| Andrographolide | Plasmodium falciparum (in vitro) | Potent antiplasmodial activity with an IC50 of 9.1 μM. | nih.govnih.gov |
| Plasmodium berghei ANKA (in vivo) | Reduced parasitemia, especially in combination with curcumin. | nih.govnih.gov | |
| Neoandrographolide | Plasmodium berghei | Suppressed parasitemia in a dose-dependent manner. | tandfonline.com |
| Deoxyandrographolide | Plasmodium berghei | Suppressed parasitemia. | tandfonline.com |
Structure Activity Relationship Sar Studies of Dehydroandrographolide Derivatives
Correlation Between Structural Modifications and Biological Potency
Dehydroandrographolide (B1139154) itself has demonstrated the ability to inhibit the replication of HBV DNA, with a reported IC50 value of 22.58 μM. mdpi.comnih.gov To improve upon this activity and lower cytotoxicity, a variety of derivatives have been synthesized and evaluated. nih.gov These studies have revealed several key structural requirements for potent anti-HBV activity.
The presence of a free hydroxyl group at the C-3 position is a critical factor. SAR studies indicate that maintaining this hydroxyl group can enhance anti-HBV properties. mdpi.com Furthermore, the integrity of the double bond between C-8 and C-17, as well as the conjugated double bonds, are essential for maintaining anti-HBV activity and minimizing cytotoxicity. mdpi.com
The introduction of certain acyl groups at the C-19 position has been shown to be beneficial. Specifically, the incorporation of 3-methoxycinnamoyl, nicotinoyl, 2-furoyl, or 2-thenoyl groups can improve anti-HBV activity. mdpi.com In a study involving 48 synthesized derivatives of dehydroandrographolide and the related compound andrographolide (B1667393), 14 derivatives showed inhibition of HBsAg secretion, 19 inhibited HBeAg secretion, and 38 inhibited HBV DNA replication. nih.govnih.gov One notable derivative, compound 4e, was found to inhibit HBsAg and HBeAg secretion as well as HBV DNA replication, with selectivity index (SI) values of 20.3, 125.0, and 104.9, respectively. nih.govgallmet.hu
Table 1: Anti-HBV Activity of Selected Dehydroandrographolide Derivatives
| Compound | Modification | Target | IC50 (μM) | SI Value |
|---|---|---|---|---|
| Dehydroandrographolide | - | HBV DNA replication | 22.58 | 8.7 |
| Compound 4e | - | HBsAg secretion | - | 20.3 |
| HBeAg secretion | - | 125.0 | ||
| HBV DNA replication | - | 104.9 | ||
| Compound 2c | - | HBV DNA replication | - | >165.1 |
Data sourced from multiple studies. nih.govnih.govgallmet.huchemfaces.com
Recent research has also explored the potential of dehydroandrographolide derivatives as anti-Zika virus (ZIKV) agents. nih.govnih.gov A study discovered that derivatives of dehydroandrographolide featuring a C19 hindered ether were potent inhibitors of ZIKV. nih.govmedchemexpress.com
Key findings from the preliminary SAR analysis of these derivatives include:
C19-modification: The presence of bulky groups at the C19 position is necessary for anti-ZIKV activity. nih.gov
Backbone structure: The dehydroandrographolide backbone is more effective against ZIKV infection than the andrographolide backbone. nih.gov
C3 modification: 3-oxime derivatives demonstrated greater activity against ZIKV infection compared to 3-alcohol derivatives. nih.gov
A time-of-addition assay suggested that these active compounds act on the post-entry stage of the ZIKV life cycle. nih.gov Further investigation revealed that active compounds like 3a, 5a, 5b, and 5c inhibit the enzymatic activity of the ZIKV NS5 methyltransferase (MTase). nih.gov To date, compound 5a is the first reported MTase inhibitor among andrographolide derivatives. nih.gov
Physicochemical Parameters and Activity (e.g., logP, logD)
The physicochemical properties of dehydroandrographolide derivatives, such as lipophilicity (expressed as logP and logD), play a significant role in their biological activity. These parameters influence the absorption, distribution, metabolism, and excretion (ADME) of the compounds, which in turn affects their efficacy.
In the context of anti-HBV activity, a relationship between these parameters and inhibitory potential has been observed. For instance, the most active compound inhibiting HBV DNA replication, compound 2c, which had a selectivity index higher than 165.1, was associated with an optimal logP value of 1.78. nih.govgallmet.hu This suggests that a balanced lipophilicity is crucial for effective antiviral action, likely by facilitating cell membrane permeability to reach the intracellular target.
Rational Design Principles for Novel Active Analogs
The insights gained from SAR and physicochemical studies provide a foundation for the rational design of new and more potent dehydroandrographolide analogs. researchgate.net For anti-HBV agents, future design strategies should focus on:
Maintaining the core diterpenoid lactone structure with its key double bonds.
Preserving or strategically modifying the C-3 hydroxyl group.
Introducing specific acyl groups at the C-19 position that have shown to enhance activity.
Optimizing lipophilicity (logP/logD) to improve cellular uptake and target engagement.
For developing anti-ZIKV inhibitors, the focus should be on:
Utilizing the dehydroandrographolide backbone.
Introducing bulky ether groups at the C-19 position.
Exploring further modifications at the C-3 position, such as oximes, to enhance potency.
Targeting the ZIKV NS5 MTase enzyme, with the aid of molecular docking and modeling to design compounds with improved binding affinity. nih.gov
By applying these principles, researchers can continue to develop novel dehydroandrographolide derivatives with enhanced antiviral efficacy and improved pharmacological profiles.
Analytical Methodologies for Dehydroandrographolide Research
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of Dehydroandrographolide (B1139154), allowing for its separation from complex matrices such as plant extracts and biological fluids. Several chromatographic techniques have been developed and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of Dehydroandrographolide. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative assessments.
HPLC coupled with Ultraviolet (UV) detection is a widely used method for the quantification of Dehydroandrographolide. This approach is valued for its robustness and accessibility. The principle involves separating the compound on a stationary phase with a liquid mobile phase, followed by detection using a UV spectrophotometer at a wavelength where Dehydroandrographolide exhibits maximum absorbance.
A rapid HPLC-UV method has been developed for the simultaneous determination of andrographolide (B1667393) and dehydroandrographolide. exploverpub.comexploverpub.com This method confirmed an equal absorption wavelength of 240 nm for both compounds. exploverpub.comexploverpub.com Another study utilized UV detection at 225 nm for the determination of dehydroandrographolide in rabbit plasma. nih.govresearchgate.net Research has demonstrated excellent linearity for Dehydroandrographolide in various concentration ranges, with correlation coefficients (r or R²) consistently greater than 0.999. exploverpub.comexploverpub.comnih.gov The limit of quantification for Dehydroandrographolide has been reported to be 80.63 μg/g in one method and 0.022 µg/mL in another. exploverpub.comexploverpub.comnih.gov The precision of these methods is high, with relative standard deviation (RSD) values for intra- and inter-day precision being low. exploverpub.comexploverpub.comnih.gov For instance, one study reported a precision RSD of less than 1.00%. exploverpub.comexploverpub.com Recovery studies have shown average recoveries to be high, for example, 100.70% with an RSD of 1.91%. exploverpub.comexploverpub.com
Table 1: HPLC-UV Method Parameters for Dehydroandrographolide Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Agilent Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 μm) | exploverpub.comexploverpub.com |
| Mobile Phase | Water-acetonitrile gradient | exploverpub.comexploverpub.com |
| Flow Rate | 1.5 mL/min | exploverpub.com |
| Detection Wavelength | 240 nm | exploverpub.comexploverpub.com |
| Column Temperature | 25 ℃ | exploverpub.com |
| Injection Volume | 5 μL | exploverpub.com |
| Linearity (r) | ≥ 0.9999 | exploverpub.comexploverpub.com |
| Limit of Quantification | 80.63 μg/g | exploverpub.comexploverpub.com |
| Precision (RSD) | < 1.00% | exploverpub.comexploverpub.com |
| Average Recovery | 100.70% (RSD = 1.91%) | exploverpub.comexploverpub.com |
For enhanced sensitivity and specificity, HPLC is often coupled with Mass Spectrometry (MS). This hyphenated technique, HPLC-MS, provides detailed structural information and allows for quantification at very low concentration levels.
An ultra-rapid analytical method using liquid chromatography with mass spectrometry (LC-MS) has been developed for the determination of andrographolide and dehydroandrographolide. researchgate.netakjournals.com This method boasts an analytical time of less than 1 minute. researchgate.netakjournals.com Another sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established for the simultaneous determination of andrographolide, dehydroandrographolide, and neoandrographolide (B1678159) in beagle dog plasma. nih.gov This method utilized multiple reaction monitoring (MRM) for quantification, monitoring the precursor-product ion transition of m/z 330.9→107.9 for Dehydroandrographolide in negative ion mode. nih.gov The linearity of this LC-MS/MS method was established in the range of 1.00 to 500 ng/mL for Dehydroandrographolide. nih.gov The accuracy of the method ranged between 94.8% and 107.1%, with a precision within 14.6%. nih.gov The recovery for dehydroandrographolide in one LC-MS method was 97.7% (RSD = 2.4%). researchgate.netakjournals.com
Table 2: HPLC-MS Method Parameters for Dehydroandrographolide Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Agilent ZORBAX XDB-C18 (50 mm × 2.1 mm, 3.5 μm) | nih.gov |
| Mobile Phase | Methanol (B129727) and water (gradient elution) | nih.gov |
| Flow Rate | 0.50 mL/min | nih.gov |
| MS Detection Mode | Multiple Reaction Monitoring (MRM), Negative Ion Mode | nih.gov |
| Precursor-Product Ion Transition | m/z 330.9→107.9 | nih.gov |
| Linearity Range | 1.00–500 ng/mL | nih.gov |
| Accuracy | 94.8%–107.1% | nih.gov |
| Precision | Within 14.6% | nih.gov |
| Recovery | 97.7% (RSD = 2.4%) | researchgate.netakjournals.com |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple and rapid method for the analysis of Dehydroandrographolide. It is particularly useful for fingerprint analysis and quality assessment of herbal samples.
An HPTLC fingerprint analysis method has been established for andrographolides, including dehydroandrographolide. nih.govscience.gov This method utilizes a precoated HPTLC GF254 silica-gel plate as the stationary phase. nih.govscience.gov The developing solvent system consists of chloroform (B151607), toluene, and methanol in a ratio of 80:10:15. nih.govscience.gov After development, the plate is treated with a 5% H2SO4 ethanolic solution and heated to visualize the fluorescent chromatogram under UV light at 366 nm. nih.govscience.gov This HPTLC fingerprint is composed of 9 characteristic fluorescent bands, which include andrographolide, neoandrographolide, and dehydroandrographolide. nih.gov
Table 3: HPTLC Method Parameters for Dehydroandrographolide Analysis
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Precoated HPTLC GF254 silica-gel plate (20 cm x 10 cm) | nih.govscience.gov |
| Developing Solvent System | Chloroform-Toluene-Methanol (80:10:15) | nih.govscience.gov |
| Color Development Reagent | 5% H2SO4 ethanolic solution | nih.govscience.gov |
| Visualization | UV cabinet at 366 nm after heating at 105°C | nih.govscience.gov |
Rapid Resolution Liquid Chromatography (RRLC)
Rapid Resolution Liquid Chromatography (RRLC) is an advanced form of HPLC that utilizes columns with smaller particle sizes to achieve faster separations and higher resolution.
When coupled with Time-of-Flight Mass Spectrometry (TOF/MS), RRLC becomes a powerful tool for both the qualitative and quantitative analysis of Dehydroandrographolide. This combination allows for the rapid identification and quantification of compounds in complex mixtures with high accuracy and sensitivity. mdpi.comnih.govresearchgate.net
Table 4: RRLC-TOF/MS Method Performance for Dehydroandrographolide Analysis
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.9995 | mdpi.comnih.govresearchgate.net |
| Limit of Detection (LOD) | 0.02–0.06 μg/mL | mdpi.comnih.govresearchgate.net |
| Limit of Quantification (LOQ) | 0.06–0.2 μg/mL | mdpi.comnih.govresearchgate.net |
| Intra-day Precision (RSD) | < 3.3% | mdpi.comnih.govresearchgate.net |
| Inter-day Precision (RSD) | < 4.2% | mdpi.comnih.govresearchgate.net |
| Mean Recovery Rate | 96.7%–104.5% (RSD < 2.72%) | mdpi.comnih.govresearchgate.net |
Electrophoretic Techniques
Electrophoretic methods offer high separation efficiency and are particularly suited for the analysis of complex mixtures. Several capillary electrophoresis-based techniques have been successfully applied to the determination of Dehydroandrographolide.
Microemulsion Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes a microemulsion as the separation medium within a capillary. This method is effective for separating both neutral and charged analytes and has been adapted for the simultaneous determination of Dehydroandrographolide and related compounds in herbal medicines. nih.gov
In a notable application, an MEKC method was developed for the analysis of Dehydroandrographolide and Andrographolide in traditional Chinese medicines. nih.gov The separation was achieved using an oil-in-water microemulsion consisting of sodium dodecyl sulfate (B86663) (SDS) as the surfactant, heptane (B126788) as the oil phase, and butan-1-ol as the co-solvent. nih.gov The optimization of this method involved examining the effects of buffer pH and temperature to achieve reproducible separation. nih.gov The optimized conditions allowed for a reliable and reproducible analysis. nih.gov
Another rapid MEKC method employed an ethyl acetate (B1210297) oil-based microemulsion and a short-end injection technique, which completed the analysis of Dehydroandrographolide in Andrographis paniculata in under 2.5 minutes. researchgate.net This method demonstrated excellent linearity and precision. researchgate.net The relative standard deviation (RSD) for the migration time of Dehydroandrographolide was 0.45%, and for the peak area, it was 2.11%. researchgate.net The correlation coefficient for the linear relationship between peak area and concentration was 0.9993. researchgate.net
Table 1: Optimized Conditions for MEKC Analysis of Dehydroandrographolide
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Surfactant | 3.31% (w/w) Sodium Dodecyl Sulfate (SDS) nih.gov | 0.6% Sodium Dodecyl Sulfate (SDS) researchgate.netresearchgate.net |
| Oil Phase | 0.81% (w/w) Heptane nih.gov | 0.5% Ethyl acetate researchgate.net |
| Co-solvent | 6.61% (w/w) Butan-1-ol nih.gov | 6.0% 1-Butanol researchgate.netresearchgate.net |
| Buffer | 10mM Sodium tetraborate, pH 9.2 nih.gov | 30mM Sodium tetraborate, pH 9.5 researchgate.netresearchgate.net |
| Applied Voltage | Not Specified | 15 kV researchgate.net |
| Injection | Not Specified | 2s (short-end injection) researchgate.net |
This table presents data from different research studies to illustrate optimized parameters for MEKC analysis.
Micellar Electrokinetic Capillary Chromatography (MECC) is a variation of capillary electrophoresis where surfactants are added to the buffer solution at a concentration above their critical micelle concentration. These micelles act as a pseudostationary phase, enabling the separation of neutral analytes like Dehydroandrographolide.
A successful MECC method was developed for the separation and quantitative analysis of Dehydroandrographolide and Andrographolide in Andrographis paniculata Ness. researchgate.net The analytes were effectively separated within 10 minutes under optimized conditions. researchgate.net The method showed a linear relationship between the relative peak area and concentration for Dehydroandrographolide in the range of 10.3 to 92.7 mg/L, with a recovery of 102%. researchgate.net
Table 2: MECC Method Parameters for Dehydroandrographolide Analysis
| Parameter | Condition |
|---|---|
| Capillary | Uncoated fused silica (B1680970) (42.2 cm effective length, 75 μm i.d.) researchgate.net |
| Buffer | 20 mmol/L phosphate, 10 mmol/L Sodium Dodecyl Sulfate (SDS) researchgate.net |
| Organic Modifier | 5% Methanol (V/V) researchgate.net |
| pH | 6.8 researchgate.net |
| Applied Voltage | 20 kV researchgate.net |
| Temperature | 25°C researchgate.net |
| Detection | 240 nm researchgate.net |
| Injection | 25kPa·s researchgate.net |
This table outlines the specific conditions used in a validated MECC method for Dehydroandrographolide quantification.
Capillary Electrophoresis (CE) serves as a foundational technique for MEKC and MECC and has been reported for the analysis of diterpenoids in Andrographis paniculata. researchgate.net It is recognized for its high theoretical plate number, reduced influence from external environmental factors, and potential for automation, making it a sensitive and rapid analytical tool. researchgate.net While often coupled with micellar or microemulsion phases for neutral compounds like Dehydroandrographolide, the fundamental principles of CE drive the separation based on the differential migration of analytes in an electric field. The development of fast CE methods is highly valuable in pharmaceutical analysis for quality control applications. researchgate.net However, for complex biological samples, direct analysis by CE can be challenging due to matrix interferences, often necessitating coupling with sample preparation techniques like solid-phase extraction. researchgate.net
Extraction and Sample Preparation Methods
The efficient extraction of Dehydroandrographolide from its source material is a critical first step for accurate analysis. The choice of extraction method can significantly impact yield, purity, and analysis time.
Ultrasonic Extraction (UE), or sonication, utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles near the sample matrix generates localized high pressure and temperature, disrupting cell walls and enhancing the release of target compounds into the solvent. This method is often favored for its speed and efficiency compared to conventional techniques like heat reflux extraction. mdpi.comutm.my
In the analysis of Dehydroandrographolide from Andrographis Herba, UE has been a key sample preparation step. akjournals.comresearchgate.net Research has optimized various parameters to improve extraction efficiency. One study found that a 40% (v/v) methanol aqueous solution was a more effective extraction solvent than 15% methanol. akjournals.com While traditional UE methods often required 20 minutes or more, recent advancements have drastically reduced this time. akjournals.com An optimized UE procedure using 10 mL of 40% methanol was completed in just 5 minutes. researchgate.net This rapid extraction, when coupled with advanced analytical techniques, significantly improves sample throughput. akjournals.comresearchgate.net
Table 3: Comparative Extraction Data for Dehydroandrographolide
| Method | Extraction Time | Key Finding | Reference |
|---|---|---|---|
| Ultrasonic Extraction | 5 min | 40% methanol selected as efficient solvent; rapid extraction achieved. | akjournals.comresearchgate.net |
| Ultrasonic Extraction | 30 min | Method used in Chinese Pharmacopoeia (2020 edition), noted as potentially time-consuming. | exploverpub.com |
| Heat Reflux Extraction | > 2 hours | Conventional method, generally less time-efficient than UE. | mdpi.comutm.my |
This table compares different extraction methods, highlighting the efficiency of modern ultrasonic techniques.
Solid Phase Extraction (SPE) is a widely used sample purification technique that separates components of a mixture based on their physical and chemical properties. It is crucial for removing interfering substances from a sample matrix, thereby increasing the accuracy and longevity of analytical instruments. The standard protocol involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. waters.com
For the analysis of Dehydroandrographolide, SPE is often employed as a cleanup step following initial extraction. In an ultra-rapid analytical method, a C18 SPE column was used to purify the sample after ultrasonic extraction. akjournals.comresearchgate.net This purification step was vital for the subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), ensuring a clean sample was introduced into the instrument. researchgate.net The recovery for Dehydroandrographolide using this UE-SPE method was 97.7%, with a relative standard deviation (RSD) of 2.4%. akjournals.comresearchgate.net
SPE has also been integrated directly with analytical systems. An on-line SPE-HPLC-UV method was developed for determining Dehydroandrographolide in rabbit plasma. researchgate.netnih.gov In this setup, plasma samples were directly injected onto a C18 SPE column. nih.gov The biological matrix was washed away with 15% aqueous methanol, after which the retained Dehydroandrographolide was eluted directly onto the HPLC analytical column. nih.gov This on-line method demonstrated high recovery (>94%), good precision (RSD of 1.2-6.5%), and a low limit of detection of 0.022 µg/mL for Dehydroandrographolide. nih.gov
Table 4: Performance of SPE Methods for Dehydroandrographolide Analysis
| Parameter | On-line SPE-HPLC-UV nih.gov | UE-SPE-LC-MS akjournals.comresearchgate.net |
|---|---|---|
| Sample Matrix | Rabbit Plasma | Andrographis Herba Extract |
| SPE Sorbent | C18 | C18 |
| Recovery | > 94% | 97.7% |
| Precision (RSD) | 1.2 - 6.5% | 2.4% |
| Limit of Detection | 0.022 µg/mL | Not specified |
This table summarizes the performance metrics of two different SPE applications for Dehydroandrographolide purification and analysis.
Cloud Point Extraction (CPE)
Cloud Point Extraction (CPE) is a contemporary and environmentally conscious sample preparation technique that serves as an alternative to traditional liquid-liquid or solid-phase extraction methods. researchgate.netmdpi.com This method is predicated on the unique property of non-ionic or zwitterionic surfactants in aqueous solutions to form aggregates known as micelles when their concentration exceeds the critical micelle concentration (CMC). mdpi.comoup.com Upon heating this solution to a specific temperature, known as the cloud point temperature (CPT), the single micellar phase undergoes separation into two distinct isotropic phases: a surfactant-rich phase of a small volume and a larger aqueous phase. researchgate.netscispace.com The analyte, in this case, Dehydroandrographolide, is partitioned and preconcentrated into the surfactant-rich phase, which can then be easily separated by centrifugation. oup.com
The efficiency of CPE is dependent on several variable parameters that require careful optimization. researchgate.netscispace.com A method for the determination of Dehydroandrographolide in human plasma utilized the non-ionic surfactant Triton X-114 as the extraction medium. oup.comnih.gov The selection of Triton X-114 is often favored due to its low cloud point temperature (around 23°C), high density that aids in phase separation via centrifugation, and minimal UV absorbance. scispace.com
Key parameters optimized for the extraction of Dehydroandrographolide include:
Surfactant Concentration: The concentration of the surfactant is crucial; it must be above the CMC to ensure micelle formation. scispace.com An increasing concentration can improve recovery, but an excessively high level may dilute the analyte, thus decreasing the preconcentration factor. scispace.com
pH of the Solution: The pH of the sample matrix is a significant factor. scispace.com Maximum extraction efficiency for a compound is typically achieved at a pH where its uncharged, more hydrophobic form is predominant, favoring its partitioning into the non-ionic surfactant's micellar phase. mdpi.comscispace.com
Equilibrium Temperature: The temperature for phase separation should ideally be 15–20°C above the surfactant's CPT to ensure efficient extraction. oup.comscispace.com As the temperature increases, the volume of the surfactant-rich phase tends to decrease, which can enhance the concentration factor. oup.com
Equilibration Time: This parameter refers to the duration the solution is heated to induce phase separation.
Addition of Salt: The addition of a salt, such as sodium chloride (NaCl), can enhance extraction efficiency. mdpi.com The presence of salt can decrease the CPT of the surfactant and increase the density of the aqueous phase, which facilitates a more effective phase separation. oup.com For Dehydroandrographolide extraction, a 3% NaCl concentration was found to be optimal. oup.com
The CPE method developed for Dehydroandrographolide has been demonstrated to be efficient, rapid, inexpensive, and environmentally friendly for its extraction and subsequent determination. nih.gov
Method Validation Parameters
Method validation is a crucial process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. The following subsections detail the key validation parameters for analytical methods used in Dehydroandrographolide research.
Linearity and Calibration Curves
Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is plotted with analyte concentration against the instrumental response. The linearity is typically expressed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship.
| Analyte | Linear Range (μg/mL) | Regression Equation | Correlation Coefficient (r/r²) | Analytical Method | Source |
|---|---|---|---|---|---|
| Dehydroandrographolide | 5.5 - 110.0 | y = 36179x + 116111 | r = 0.9939 | LC-MS | nih.gov |
| Dehydroandrographolide | 0.05 - 5.0 | Not specified | r ≥ 0.9993 | HPLC-SPE-UV | researchgate.net |
| Dehydroandrographolide | 2.4190 - 96.7613 | Not specified | r ≥ 0.9999 | HPLC-UV | tandfonline.com |
| Dehydroandrographolide | Not specified | Not specified | r² > 0.9995 | RRLC-TOF/MS | scispace.comresearcher.life |
Precision and Repeatability
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the Relative Standard Deviation (RSD).
Precision is often assessed at two levels:
Intra-day precision (within-day variability): Assesses precision over a short period (e.g., the same day).
Inter-day precision (between-day variability): Assesses precision over a longer period (e.g., on different days).
Repeatability assesses precision under the same operating conditions over a short interval of time.
| Analyte | Parameter | Precision (RSD %) | Analytical Method | Source |
|---|---|---|---|---|
| Dehydroandrographolide | Precision (Reference Solution) | 1.9% | LC-MS | nih.gov |
| Dehydroandrographolide | Precision (Sample Solution) | 1.4% | LC-MS | nih.gov |
| Dehydroandrographolide | Repeatability | 1.0% | LC-MS | nih.gov |
| Dehydroandrographolide | Intra-day Precision | 3.2 - 7.3% | CPE-HPLC-UV | oup.comnih.gov |
| Dehydroandrographolide | Inter-day Precision | 2.9 - 8.6% | CPE-HPLC-UV | oup.comnih.gov |
| Dehydroandrographolide | Within-day and Between-day Precision | 1.2 - 6.5% | HPLC-SPE-UV | researchgate.net |
| Dehydroandrographolide | Intra-day Precision | < 3.3% | RRLC-TOF/MS | scispace.comresearcher.life |
| Dehydroandrographolide | Inter-day Precision | < 4.2% | RRLC-TOF/MS | scispace.comresearcher.life |
Recovery Studies
Recovery studies are performed to assess the accuracy of an analytical method, specifically the efficiency of an extraction procedure. The study measures the amount of analyte recovered from a sample matrix after the entire analytical process is complete compared to the known amount initially added (spiked).
| Analyte | Recovery (%) | RSD (%) | Analytical Method | Source |
|---|---|---|---|---|
| Dehydroandrographolide | 97.7% | 2.4% | LC-MS | oup.comnih.gov |
| Dehydroandrographolide | 76.8 - 98.6% | Not specified | CPE-HPLC-UV | oup.comnih.gov |
| Dehydroandrographolide | > 94% | Not specified | HPLC-SPE-UV | researchgate.net |
| Dehydroandrographolide | 100.70% (Average) | 1.91% | HPLC-UV | tandfonline.com |
| Dehydroandrographolide | 96.7 - 104.5% | < 2.72% | RRLC-TOF/MS | scispace.comresearcher.life |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters for evaluating the sensitivity of an analytical method.
LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. mdpi.com It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. mdpi.com
LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is crucial for quantitative analyses of trace components and is commonly established at a signal-to-noise ratio of 10:1. mdpi.com
Future Research Directions for Dehydroandrographolide
Elucidation of Direct Molecular Targets
A crucial area of future research is the precise identification of the direct molecular targets of Dehydroandrographolide (B1139154). While it is known to modulate various signaling pathways, including inhibiting nuclear factor-kappa B (NF-κB), the specific proteins it directly binds to are not entirely understood. biosynth.com Identifying these direct targets is fundamental to comprehensively understanding its mechanism of action.
Key research questions in this area include:
Which specific proteins does Dehydroandrographolide directly interact with to exert its anti-inflammatory, antiviral, and anticancer effects?
What are the binding affinities and kinetics of Dehydroandrographolide with its identified targets?
How does the binding of Dehydroandrographolide to its targets allosterically or directly modulate their function?
Techniques such as affinity chromatography, mass spectrometry-based proteomics, and surface plasmon resonance can be employed to identify and characterize these direct binding partners. For instance, studies have already identified that Dehydroandrographolide can bind to the Leukocyte mono-immunoglobulin-like receptor 3 (LMIR3), an inhibitory receptor on neutrophils, suggesting its role in modulating immune responses. tandfonline.com Further research could uncover other critical targets, providing a more complete picture of its pharmacological profile.
Novel Derivatization for Enhanced Efficacy and Specificity
The chemical structure of Dehydroandrographolide offers a scaffold for the synthesis of novel derivatives with improved pharmacological properties. Future research will focus on creating analogues with enhanced efficacy, greater target specificity, and improved pharmacokinetic profiles. gallmet.hunih.gov
Semi-synthetic studies have already shown that modifications to the Dehydroandrographolide molecule can lead to compounds with enhanced cytotoxic activity against cancer cells or improved anti-HBV properties. gallmet.hunih.gov For example, the synthesis of nitric oxide-releasing derivatives of Dehydroandrographolide has resulted in hybrids with potent antitumor activity. nih.govcjnmcpu.com
Future derivatization strategies could explore:
Structure-Activity Relationship (SAR) Studies: Systematic modification of different functional groups on the Dehydroandrographolide backbone to understand their contribution to biological activity. gallmet.hunih.gov This will guide the design of more potent and selective compounds.
Prodrug Approaches: Designing prodrugs of Dehydroandrographolide that can be activated at specific sites in the body, thereby reducing off-target effects.
Hybrid Molecules: Combining the pharmacophore of Dehydroandrographolide with other bioactive molecules to create hybrid compounds with dual or synergistic activities.
| Derivative | Modification | Enhanced Activity | Reference |
|---|---|---|---|
| I-5 | Nitric oxide (NO)-releasing moiety | Antitumor | nih.govcjnmcpu.com |
| Compound 4e | Undisclosed modification | Anti-HBV (inhibits HBsAg, HBeAg, and HBV DNA replication) | gallmet.hu |
| Compound 2c | Undisclosed modification | Anti-HBV (inhibits HBV DNA replication) | gallmet.hu |
Integration with Nanomaterial Conjugation for Targeted Delivery Research
The therapeutic efficacy of Dehydroandrographolide can be significantly enhanced through the use of advanced drug delivery systems. Future research will increasingly focus on the integration of Dehydroandrographolide with nanomaterials to achieve targeted delivery to specific tissues or cells. This approach can improve bioavailability, reduce systemic toxicity, and enhance therapeutic outcomes.
Areas for exploration include:
Liposomes and Nanoparticles: Encapsulating Dehydroandrographolide within liposomes or biodegradable nanoparticles to improve its solubility and control its release profile. Research into Dehydroandrographolide prodrug liposomes is already underway to reduce allergic reactions and enhance its anti-inflammatory effects. researchgate.net
Targeted Nanocarriers: Functionalizing nanocarriers with ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on diseased cells, such as cancer cells.
Stimuli-Responsive Systems: Developing nanocarriers that release Dehydroandrographolide in response to specific stimuli present in the microenvironment of the target tissue (e.g., pH, enzymes).
Investigation of Synergistic Effects with Other Bioactive Compounds
Combining Dehydroandrographolide with other therapeutic agents is a promising strategy to enhance its efficacy and overcome potential drug resistance. Future research should systematically investigate the synergistic effects of Dehydroandrographolide with other natural compounds and conventional drugs. biomedpharmajournal.org
Potential combinations to explore include:
With Chemotherapeutic Agents: Investigating whether Dehydroandrographolide can sensitize cancer cells to the effects of standard chemotherapy drugs, potentially allowing for lower and less toxic doses.
With Other Natural Products: Exploring the synergistic or additive effects of Dehydroandrographolide with other bioactive compounds from medicinal plants. Studies have suggested potential synergistic effects with compounds like chloroquine (B1663885) and artemisinin (B1665778) for antimalarial therapy. biomedpharmajournal.org
With Antiviral Drugs: Assessing the potential of Dehydroandrographolide to enhance the efficacy of existing antiviral medications.
Expanding In Vitro and In Vivo Models for Diverse Pathophysiological Conditions
To date, the biological activities of Dehydroandrographolide have been investigated in a range of in vitro and in vivo models. oncotarget.comnih.govnih.govtandfonline.com However, to fully understand its therapeutic potential, it is essential to expand these studies to a wider variety of pathophysiological conditions.
Future research should utilize:
Disease-Specific Cell Lines and Primary Cells: Testing the effects of Dehydroandrographolide on a broader array of human cell lines and primary cells isolated from patients with different diseases. For example, its effects have been studied in oral cancer cells, gastric cancer models, and macrophages. nih.govnih.govnih.gov
Animal Models of Disease: Employing a wider range of animal models that more accurately mimic human diseases, such as models for autoimmune disorders, neurodegenerative diseases, and various types of cancer. Existing in vivo studies have used models for sepsis-associated acute kidney injury, rheumatoid arthritis, and obstructive cholestasis. oncotarget.comtandfonline.comnih.gov
Organoid and 3D Culture Systems: Utilizing advanced in vitro models like organoids and 3D cell cultures that better recapitulate the complexity of human tissues and provide more predictive data on drug efficacy.
| Model Type | Specific Model | Pathophysiological Condition | Reference |
|---|---|---|---|
| In Vitro | Human Oral Cancer Cells | Oral Cancer | nih.gov |
| In Vitro | LPS-induced Macrophages | Sepsis-associated Acute Kidney Injury | nih.gov |
| In Vivo | Oral Carcinoma Xenograft Model | Oral Cancer | nih.gov |
| In Vivo | Cecal Ligation and Puncture-induced AKI Mice | Sepsis-associated Acute Kidney Injury | nih.gov |
| In Vivo | Collagen-Induced Arthritis Rats | Rheumatoid Arthritis | tandfonline.com |
| In Vivo | Bile Duct-Ligated Mice | Obstructive Cholestasis | oncotarget.com |
Advanced Computational and In Silico Modeling for Drug Discovery
Computational and in silico methods are powerful tools that can accelerate the drug discovery and development process for Dehydroandrographolide. nih.govnutricion.org These approaches can be used to predict its biological activities, identify potential molecular targets, and guide the design of new derivatives.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nutricion.orgmdpi.com This method is invaluable for understanding the molecular basis of Dehydroandrographolide's activity and for identifying new potential targets.
Future molecular docking studies should focus on:
Virtual Screening: Docking Dehydroandrographolide and its derivatives against large libraries of protein structures to identify novel molecular targets.
Binding Mode Analysis: Performing detailed docking simulations to predict the binding mode and interactions of Dehydroandrographolide with its known and potential targets. This can provide insights into the key amino acid residues involved in binding and guide the design of more potent inhibitors.
Predicting Binding Affinity: Using scoring functions to estimate the binding affinity of Dehydroandrographolide and its analogues to their targets, helping to prioritize compounds for experimental testing.
Recent studies have already employed molecular docking to investigate the interaction of Dehydroandrographolide with various protein targets. For example, docking simulations have shown that Dehydroandrographolide has a good binding affinity for several proteins implicated in gastric cancer, such as MMP9 and MMP12. nih.gov Another study used molecular docking to show that Dehydroandrographolide can bind to LMIR3. tandfonline.com
| Target Protein | Disease Context | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| MMP12 | Gastric Cancer | -8.2 | nih.gov |
| GSTA1 | Gastric Cancer | -7.79 | nih.gov |
| AKR1C2 | Gastric Cancer | -7.26 | nih.gov |
| LMIR3 | Rheumatoid Arthritis | -7.4 | tandfonline.com |
| 3PGH | Inflammation | -7.2 | covenantuniversity.edu.ngnih.gov |
| 4COX | Inflammation | -8.0 | covenantuniversity.edu.ngnih.gov |
| 6COX | Inflammation | -6.9 | covenantuniversity.edu.ngnih.gov |
By pursuing these future research directions, the scientific community can continue to build upon the existing knowledge of Dehydroandrographolide, paving the way for its potential development as a novel therapeutic agent for a variety of diseases.
Network Pharmacology Analysis
Future investigations into the therapeutic potential of Dehydroandrographolide,(S) can be significantly advanced through the application of network pharmacology. This in-silico approach models the complex interactions between drug compounds, protein targets, and biological pathways, providing a holistic view of a drug's mechanism of action. By integrating data from pharmacology, bioinformatics, and systems biology, network pharmacology can predict and elucidate how Dehydroandrographolide modulates multiple targets simultaneously, which is characteristic of many natural product-derived compounds.
A key application of this method involves identifying the potential protein targets of Dehydroandrographolide. Using databases such as PharmMapper and GeneCards, researchers can predict numerous potential target genes. wikipedia.orgwikipedia.org For instance, in a study investigating its effects on gastric cancer, 293 potential drug target genes for Dehydroandrographolide were identified. wikipedia.orgwikipedia.org
Once potential targets are identified, a protein-protein interaction (PPI) network can be constructed using tools like the STRING database. wikipedia.orgwikipedia.org This network map visualizes the complex interplay between the identified targets. Analysis of this network helps to pinpoint "hub genes," which are highly connected nodes that are presumed to play a critical role in the compound's biological effects. A study on gastric cancer identified eight such hub target genes for Dehydroandrographolide, suggesting they are central to its mechanism. wikipedia.orgwikipedia.org These hub genes, which could serve as primary targets for future validation studies, are detailed in the table below.
Table 1: Hub Target Genes of Dehydroandrographolide Identified via Network Pharmacology
| Gene Symbol | Full Name | Primary Function in a Disease Context |
|---|---|---|
| MMP9 | Matrix Metallopeptidase 9 | Involved in the breakdown of the extracellular matrix, facilitating tumor invasion, metastasis, and angiogenesis. wikipedia.orggenecards.orgmaayanlab.cloud |
| MMP12 | Matrix Metallopeptidase 12 | Degrades elastin (B1584352) and is involved in tissue remodeling, with roles in metastasis and inflammation. cancer-genetics.orgwikipedia.orgnih.gov |
| CTSB | Cathepsin B | A lysosomal protease that, when dysregulated, is involved in extracellular matrix degradation, promoting cancer cell invasion and metastasis. mapmygenome.innih.govwikipedia.org |
| ESRRG | Estrogen-Related Receptor Gamma | An orphan nuclear receptor that acts as a transcription factor, implicated in regulating genes involved in cell proliferation and signaling in cancer. wikipedia.orgnih.govgenecards.org |
| GSTA1 | Glutathione (B108866) S-Transferase Alpha 1 | An enzyme involved in the detoxification of carcinogens and products of oxidative stress. nih.govmaayanlab.cloudcancerindex.org Its expression can influence cellular protection and drug metabolism. nih.govmaayanlab.cloud |
| ADH1C | Alcohol Dehydrogenase 1C (Class I), Gamma Polypeptide | Metabolizes a variety of substrates, including products of lipid peroxidation; its polymorphisms can influence cancer risk through metabolic pathways. wikipedia.orgnih.govgenecards.org |
| CA2 | Carbonic Anhydrase 2 | An enzyme that catalyzes the hydration of carbon dioxide, playing a role in pH regulation, which can affect the tumor microenvironment. wikipedia.orggenecards.orgmaayanlab.cloud |
| AKR1C2 | Aldo-Keto Reductase Family 1 Member C2 | Plays a role in the metabolism of steroid hormones and prostaglandins (B1171923), which can influence hormone-dependent cancers and inflammation. maayanlab.cloudgenecards.orgplos.org |
This network-based approach allows for the formulation of new hypotheses about Dehydroandrographolide's polypharmacological effects, guiding further experimental validation and expanding its potential therapeutic applications.
Bioinformatics Approaches (e.g., Gene Ontology, KEGG Pathway Analysis)
Following the identification of potential gene targets through network pharmacology, bioinformatics tools are essential for interpreting the biological significance of these large datasets. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis are two powerful bioinformatics approaches that can reveal the collective functions of Dehydroandrographolide's target genes.
Gene Ontology (GO) Analysis
GO analysis provides a structured, standardized vocabulary to describe the functions of genes and proteins, organized into three domains: Biological Process, Molecular Function, and Cellular Component. By performing GO enrichment analysis on the target genes of Dehydroandrographolide, researchers can identify the biological processes that are most significantly modulated by the compound.
For example, GO analysis of the intersection between Dehydroandrographolide targets and genes related to gastric cancer revealed significant enrichment in processes such as apoptosis and cell adhesion. wikipedia.orgwikipedia.org When further intersected with differentially expressed genes in cancer, the analysis highlighted pathways related to chemical carcinogenesis and drug metabolism. wikipedia.orgwikipedia.org These findings suggest that Dehydroandrographolide exerts its anti-cancer effects by modulating fundamental cellular behaviors critical to tumor progression.
Table 2: Significant Gene Ontology (GO) Terms for Dehydroandrographolide Targets
| GO Category | Enriched Term | Biological Significance |
|---|---|---|
| Biological Process | Apoptotic Process | The regulated process of programmed cell death, a key mechanism for eliminating cancerous cells. jax.org |
| Biological Process | Cell Adhesion | The process by which cells interact and attach to neighboring cells or the extracellular matrix; its disruption is crucial for metastasis. plos.org |
| Biological Process | Chemical Carcinogenesis | The process by which chemical compounds can induce cancer. Dehydroandrographolide's targets are implicated in mitigating these pathways. wikipedia.orgwikipedia.org |
| Biological Process | Drug Metabolism | The set of metabolic processes by which drugs are modified. This suggests an interaction with other therapeutic agents or the compound's own biotransformation. wikipedia.orgwikipedia.org |
KEGG Pathway Analysis
KEGG pathway analysis maps the identified target genes to specific signaling pathways. This allows for a deeper understanding of the molecular cascades that Dehydroandrographolide influences. By identifying enriched pathways, researchers can pinpoint the specific signaling networks through which the compound exerts its effects.
Studies have shown that the targets of Dehydroandrographolide are significantly enriched in "Pathways in cancer," which encompasses a broad range of cancer-related signaling. wikipedia.orgwikipedia.org More specific pathways identified include those for apoptosis and cell adhesion, corroborating the GO analysis. wikipedia.orgwikipedia.org Another study investigating a formula containing Dehydroandrographolide identified the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway as a key target, which is known to be involved in tumor survival, apoptosis, and metastasis. nih.govresearchgate.net
Table 3: Significant KEGG Pathways for Dehydroandrographolide Targets
| KEGG Pathway ID | Pathway Name | Relevance to Disease |
|---|---|---|
| hsa05200 | Pathways in cancer | A comprehensive map of molecular pathways frequently altered in human cancers, including signaling for proliferation, survival, and metastasis. kegg.jp |
| hsa04210 | Apoptosis | The pathway of programmed cell death, which is often evaded by cancer cells. Targeting this pathway is a key anti-cancer strategy. mdpi.com |
| hsa04630 | JAK-STAT signaling pathway | A critical pathway for transducing signals from cytokines and growth factors that regulates cell proliferation, survival, and immunity, and is often dysregulated in cancer. nih.govgenome.jp |
Together, these bioinformatics approaches provide a powerful framework for future research. They can systematically decode the complex mechanisms of Dehydroandrographolide, generate testable hypotheses, and guide the design of future experimental studies to validate its therapeutic potential in various diseases.
Research Methodologies and Approaches in Dehydroandrographolide Studies
In Vitro Experimental Models
In vitro studies are fundamental to understanding the direct effects of Dehydroandrographolide (B1139154) on biological systems in a controlled laboratory setting. These models allow for the detailed examination of cellular and molecular processes without the complexities of a whole organism.
Cell culture systems are indispensable tools in Dehydroandrographolide research, providing a platform to study its effects on specific cell types relevant to various physiological and pathological conditions.
HCT-116 Cells: This human colorectal carcinoma cell line is utilized to investigate the potential anticancer properties of Dehydroandrographolide. Studies have shown that Dehydroandrographolide can influence the expression of proteins involved in cell cycle regulation and apoptosis in these cells.
HepG2.2.15 Cells: The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses the hepatitis B virus (HBV), serves as a crucial model for studying antiviral activity. Research has demonstrated that Dehydroandrographolide can inhibit HBV DNA replication in these cells, with a reported IC50 value of 22.58 µM. nih.govwjgnet.comnih.gov This indicates a direct inhibitory effect on the virus's life cycle within liver cells.
RAW 264.7 Cells: These murine macrophage-like cells are widely used to study inflammatory processes. In the context of Dehydroandrographolide research, RAW 264.7 cells are stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of inflammatory mediators such as nitric oxide (NO). Dehydroandrographolide has been shown to inhibit LPS-induced NO production in these cells, suggesting its anti-inflammatory potential.
Biochemical assays are employed to quantify the activity of specific enzymes and the concentration of various biomolecules, providing measurable endpoints for the effects of Dehydroandrographolide.
A key biochemical assay used in Dehydroandrographolide research is the measurement of nitric oxide (NO) production, typically in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov The Griess assay is a common method for this, which measures nitrite, a stable and quantifiable breakdown product of NO. Additionally, enzyme-linked immunosorbent assays (ELISAs) are frequently used to quantify the levels of various cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in cell culture supernatants. researchgate.net These assays provide quantitative data on the anti-inflammatory effects of the compound.
| Assay | Cell Line | Parameter Measured | Key Finding with Dehydroandrographolide |
|---|---|---|---|
| Nitric Oxide Production Assay (Griess Assay) | RAW 264.7 | Nitrite (a proxy for Nitric Oxide) | Inhibition of LPS-induced nitric oxide production |
| Enzyme-Linked Immunosorbent Assay (ELISA) | RAW 264.7 / Human peripheral blood mononuclear cells | Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Reduced secretion of pro-inflammatory cytokines |
Molecular biology techniques are essential for dissecting the mechanisms of action of Dehydroandrographolide at the level of gene and protein expression.
Western Blot: This technique is used to detect and quantify specific proteins in cell lysates. In studies involving Dehydroandrographolide, Western blotting is often employed to examine the expression and activation of proteins involved in inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. For instance, it can be used to measure the levels of phosphorylated and total forms of key signaling proteins to determine the compound's effect on their activation state.
Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) are utilized to measure the mRNA levels of specific genes. This allows researchers to understand how Dehydroandrographolide affects the transcription of genes encoding inflammatory cytokines and other important mediators. Studies have shown that Dehydroandrographolide can down-regulate the expression of genes involved in the inflammatory cascade. researchgate.net
| Technique | Target Pathway/Molecules | Key Finding with Dehydroandrographolide |
|---|---|---|
| Western Blot | NF-κB signaling pathway proteins (e.g., p65, IκBα) | Inhibition of the activation of key inflammatory signaling proteins |
| Gene Expression Analysis (qRT-PCR) | mRNA of inflammatory cytokines (e.g., TNF-α, IL-6) | Down-regulation of the expression of pro-inflammatory genes |
In Vivo Animal Models
In vivo models, primarily in rodents, are critical for evaluating the physiological effects, efficacy, and pharmacokinetic profile of Dehydroandrographolide in a whole-organism context.
Mice: Various strains of mice, such as BALB/c and C57BL/6, are commonly used in Dehydroandrographolide research. researchgate.net These models are instrumental in studying a wide range of conditions, from inflammatory disorders to liver diseases.
Rats: Sprague-Dawley rats are another frequently used rodent model. They are often employed in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Dehydroandrographolide.
To investigate the therapeutic potential of Dehydroandrographolide in specific pathological conditions, researchers utilize disease-induced animal models.
LPS-Induced Acute Lung Injury: In this model, animals are exposed to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a severe inflammatory response in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS). Studies have shown that administration of a succinate (B1194679) derivative of Dehydroandrographolide in a mouse model of LPS-induced acute lung injury can lead to a significant reduction in the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid.
Acetaminophen-Induced Liver Failure: Overdose of acetaminophen (B1664979) is a common cause of acute liver failure. In a mouse model of acetaminophen-induced liver failure, Dehydroandrographolide has been shown to attenuate liver damage. researchgate.net This is evidenced by a decrease in the serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are markers of liver injury. researchgate.net
| Disease Model | Animal Model | Key Biomarkers Measured | Observed Effect of Dehydroandrographolide |
|---|---|---|---|
| LPS-Induced Acute Lung Injury | BALB/c Mice | IL-1β, IL-6, TNF-α in bronchoalveolar lavage fluid | Significant reduction in cytokine levels |
| Acetaminophen-Induced Liver Failure | C57BL/6 Mice | Serum Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) | Decreased levels of liver injury markers |
Computational and Theoretical Methods
Computational and theoretical methods are indispensable in modern pharmacological research, providing deep insights into the molecular properties of compounds like Dehydroandrographolide,(S) and their interactions with biological systems. These in silico approaches complement experimental work by predicting molecular behavior, elucidating mechanisms of action, and guiding the design of more potent derivatives. Key methodologies employed in the study of Dehydroandrographolide,(S) include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscirp.org It has been rigorously applied to understand the intrinsic electronic, structural, and spectroscopic properties of Dehydroandrographolide,(S). researchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties and reactivity descriptors, offering a foundational understanding of the molecule's chemical behavior. nih.govnih.gov
Theoretical investigations are often performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to achieve a balance between computational cost and accuracy. researchgate.netnih.gov Such calculations are crucial for corroborating and interpreting experimental data from techniques like Fourier-transform infrared (FT-IR), UV-Vis, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
A primary application of DFT in Dehydroandrographolide,(S) research is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, implying a greater potential for charge transfer within the molecule or to a biological receptor, which can correlate with enhanced biological activity. researchgate.net
Further analyses derived from DFT calculations include:
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to interaction.
Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and intramolecular interactions, such as hyperconjugation, revealing the stabilization energy associated with electron delocalization from donor to acceptor orbitals. researchgate.net
Global Reactivity Descriptors: Parameters like ionization potential, electron affinity, electronegativity, hardness, and softness are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. scirp.orgmdpi.com
Vibrational Frequency Analysis: Theoretical calculation of vibrational spectra (IR and Raman) helps in the precise assignment of experimental spectral bands. scirp.org
These computational insights are invaluable for understanding the molecule's stability, reactivity, and the electronic basis for its interactions with biological targets.
Table 1: Applications of DFT in Dehydroandrographolide,(S) Research
| Parameter/Analysis | Purpose in Dehydroandrographolide Studies | Typical Computational Level | Reference |
|---|---|---|---|
| Geometry Optimization | To find the most stable 3D conformation of the molecule. | B3LYP/6-311++G(d,p) | researchgate.netnih.gov |
| Frontier Molecular Orbitals (HOMO-LUMO) | To assess chemical reactivity, stability, and intramolecular charge transfer potential. A smaller energy gap often correlates with higher reactivity. | B3LYP/6-311++G(d,p) | researchgate.netmdpi.com |
| Vibrational Spectroscopy | To predict theoretical FT-IR and Raman spectra to aid in the interpretation of experimental data. | B3LYP/6-311++G(d,p) | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | To quantify intramolecular interactions, charge delocalization, and stabilization energies. | NBO module in Gaussian | researchgate.net |
| Time-Dependent DFT (TD-DFT) | To predict electronic absorption spectra (UV-Vis) and assign electronic transitions. | TD-B3LYP/6-311++G(d,p) | nih.gov |
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of Dehydroandrographolide,(S) research, MD simulations provide critical insights into the dynamic nature of its interactions with biological macromolecules, such as proteins and enzymes. researchgate.netsemanticscholar.org These simulations can reveal the stability of a protein-ligand complex, conformational changes induced upon binding, and the key intermolecular interactions that maintain the complex. unimi.it
A typical MD simulation involves placing the Dehydroandrographolide,(S)-protein complex, obtained from molecular docking, into a simulated physiological environment (a box of water molecules and ions). The system's trajectory is then calculated by solving Newton's equations of motion for every atom over a specific period, often ranging from nanoseconds to microseconds. researchgate.netunimi.it
Several key analyses are performed on the resulting MD trajectories to evaluate the stability and dynamics of the complex:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position over time. A stable, plateaued RMSD value indicates that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein. Lower fluctuation in the binding site residues suggests a stable interaction with the ligand. researchgate.net
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between Dehydroandrographolide,(S) and the protein are monitored. Persistent hydrogen bonds are crucial for strong and specific binding. researchgate.netmdpi.com
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the complex. nih.govplos.org These calculations provide a more accurate prediction of binding affinity than docking scores alone by considering solvation effects and entropic contributions. nih.govrsc.org
MD simulations have been instrumental in validating docking poses and confirming the stability of Dehydroandrographolide,(S) and its derivatives in the active sites of various target proteins, providing a dynamic picture of the molecular recognition process. researchgate.netsemanticscholar.org
Table 2: Key Analyses in Molecular Dynamics Simulations of Dehydroandrographolide,(S) Complexes
| Analysis | Information Gained | Indication of Favorable Interaction | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | Overall stability of the protein-ligand complex over time. | Low, stable RMSD value that reaches a plateau. | researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues in the protein. | Reduced fluctuation in residues at the binding site. | researchgate.net |
| Hydrogen Bond Occupancy | Strength and persistence of specific hydrogen bonds. | High number of stable hydrogen bonds throughout the simulation. | mdpi.com |
| Radius of Gyration (Rg) | Compactness of the protein structure. | A stable Rg value indicates the protein maintains its folded state. | researchgate.net |
| MM/PBSA or MM/GBSA | Estimation of the binding free energy (ΔG). | A lower (more negative) binding free energy value. | nih.govplos.org |
Data Analysis and Statistical Methodologies
The study of Dehydroandrographolide,(S) involves the generation of complex datasets from both experimental and computational sources, necessitating robust data analysis and statistical methodologies for meaningful interpretation.
In computational research, network pharmacology and bioinformatics are frequently employed to elucidate the potential mechanisms of action of Dehydroandrographolide,(S). nih.gov This approach involves integrating data from multiple databases (e.g., PharmMapper, GeneCards, GEO) to identify potential protein targets and construct protein-protein interaction (PPI) networks. nih.gov Subsequent statistical enrichment analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, are used to identify the biological processes and signaling pathways that are significantly modulated by the compound. nih.gov This allows researchers to form hypotheses about its polypharmacological effects on a systems level. nih.gov
Another powerful statistical approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds (like derivatives of Dehydroandrographolide,(S)) and their biological activity. nih.govmdpi.com Statistical methods such as Principal Component Analysis (PCA) may be used to select diverse training sets of molecules, and regression techniques are used to build predictive models based on molecular descriptors. nih.govresearchgate.net The statistical validity of these models is assessed using metrics like the cross-validation correlation coefficient (q²), which indicates the model's predictive power. nih.gov
For analytical methods like High-Performance Liquid Chromatography (HPLC), statistical analysis is crucial for method validation. This includes assessing linearity by calculating the correlation coefficient (r²) from calibration curves to ensure that the instrumental response is proportional to the analyte concentration over a given range. nih.govresearchgate.net
Finally, the vast amount of data generated from Molecular Dynamics (MD) simulations requires sophisticated analysis. Trajectories are analyzed to calculate average properties and fluctuations (e.g., RMSD, RMSF, hydrogen bond counts), and statistical mechanics principles are applied in methods like MM/PBSA to estimate thermodynamic properties such as binding free energy. researchgate.netnih.gov These statistical treatments are essential for extracting reliable, quantitative insights from the raw simulation data.
Q & A
Q. What analytical methods are validated for identifying and quantifying Dehydroandrographolide (S) in plant extracts?
To confirm the identity and purity of Dehydroandrographolide (S), researchers should employ orthogonal techniques:
- HPLC-MS/MS for quantification and structural confirmation, validated against reference standards .
- NMR spectroscopy (1H and 13C) to resolve stereochemical details, particularly the (S)-configuration .
- UV-Vis spectrophotometry for rapid quantification in crude extracts, though cross-reactivity with other diterpenoids may require secondary validation .
Note: Calibration curves must use certified reference materials (e.g., CAS 49062-16 PHY) to ensure accuracy .
Q. How can extraction protocols for Dehydroandrographolide (S) be optimized from Andrographis paniculata?
Methodology should focus on:
- Solvent polarity: Ethanol-water mixtures (70–80% ethanol) maximize yield while minimizing co-extraction of polar impurities .
- Temperature control: Extraction at 50–60°C prevents thermal degradation, as Dehydroandrographolide (S) is sensitive to prolonged heat exposure .
- Validation via accelerated stability testing: Monitor degradation products (e.g., isomerization) using HPLC-MS to refine extraction duration .
Q. What are the critical parameters for assessing Dehydroandrographolide (S) purity in pharmaceutical formulations?
- Chromatographic resolution: Use UPLC with C18 columns and gradient elution (0.1% formic acid/acetonitrile) to separate co-eluting diterpenoids .
- Impurity profiling: Identify residual solvents (e.g., methanol) via GC-MS, adhering to ICH Q3A guidelines .
- Stability-indicating assays: Perform forced degradation studies (acid/alkali hydrolysis, oxidation) to validate method robustness .
Advanced Research Questions
Q. How do thermal and pH conditions influence the stability of Dehydroandrographolide (S) in drug formulations?
- Thermal degradation: Kinetic studies show decomposition above 60°C, with activation energy calculated via Arrhenius plots . Degradation products include epoxides and dehydrated derivatives, identifiable via LC-QTOF-MS .
- pH-dependent stability: The compound is stable in acidic conditions (pH 3–5) but undergoes hydrolysis in alkaline environments (pH >8), requiring buffered formulations .
Q. What advanced statistical methods resolve batch-to-batch variability in Dehydroandrographolide (S) content?
- Multivariate analysis: Apply PCA and OPLS-DA to chromatographic datasets to identify critical quality attributes (e.g., andrographolide/dehydroandrographolide ratios) .
- Design of Experiments (DoE): Use response surface methodology to optimize extraction parameters while accounting for interactions between variables (e.g., solvent ratio vs. temperature) .
Q. How can Dehydroandrographolide (S) interactions with biological targets be mechanistically characterized?
- Molecular docking: Simulate binding affinity to anti-inflammatory targets (e.g., NF-κB) using software like AutoDock Vina, validated by SPR or ITC for binding kinetics .
- Metabolomic profiling: Use high-resolution LC-MS to track metabolic pathways in cell models, identifying biomarkers linked to efficacy .
Q. What methodologies address contradictions in reported bioactivity data for Dehydroandrographolide (S)?
Q. How can synergistic effects between Dehydroandrographolide (S) and co-occurring phytochemicals be systematically studied?
- Isobolographic analysis: Quantify synergy in anti-inflammatory or antiviral activity using combination index (CI) calculations .
- Network pharmacology: Map compound-target-pathway interactions via databases like KEGG, followed by in vivo validation in murine models .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
